Ubiquitination-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-pyridin-3-ylquinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2S/c22-21(23,24)15-5-1-6-16(12-15)30(28,29)27-19-9-8-17(14-4-2-10-25-13-14)18-7-3-11-26-20(18)19/h1-13,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHSEYQQWBBPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C3C(=C(C=C2)C4=CN=CC=C4)C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ubiquitination-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitination-IN-1, also identified as compound 24, is a potent small molecule inhibitor of the protein-protein interaction (PPI) between Cyclin-Dependent Kinase Subunit 1 (Cks1) and S-Phase Kinase-Associated Protein 2 (Skp2). This inhibition disrupts the ubiquitin-mediated degradation of the cyclin-dependent kinase inhibitor p27Kip1 (p27), a critical tumor suppressor. By preventing the ubiquitination of p27, this compound leads to its accumulation, resulting in cell cycle arrest and inhibition of cancer cell proliferation. This guide provides a detailed overview of the mechanism of action, quantitative data, relevant experimental protocols, and the associated signaling pathway.
Core Mechanism of Action
This compound functions as a direct inhibitor of the Cks1-Skp2 protein-protein interaction.[1][2] The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, with Skp2 as the substrate recognition subunit, is responsible for targeting the tumor suppressor protein p27 for proteasomal degradation. However, the recognition and binding of p27 by Skp2 is critically dependent on the accessory protein Cks1. Cks1 acts as an adaptor, enhancing the affinity of Skp2 for p27 that has been phosphorylated on threonine 187 (Thr187).
By binding at the Cks1-Skp2 interface, this compound prevents the formation of a functional p27 recognition site, thereby inhibiting the ubiquitination of p27. This leads to the stabilization and accumulation of p27, which in turn inhibits cyclin-dependent kinase 2 (CDK2), causing a G1 phase cell cycle arrest and suppressing tumor cell proliferation.
Signaling Pathway
The mechanism of action of this compound can be visualized through the following signaling pathway. Under normal proliferative conditions, p27 is phosphorylated and subsequently ubiquitinated and degraded. This compound intervenes by disrupting a key interaction in this process.
Caption: SCF(Skp2)-Cks1 mediated ubiquitination of p27 and its inhibition.
Quantitative Data
The inhibitory activity of this compound has been quantified through biochemical and cell-based assays. The following tables summarize the key potency data.
Table 1: Biochemical Inhibitory Activity
| Target | Assay Type | IC50 (µM) |
| Cks1-Skp2 Protein-Protein Interaction | Not Specified | 0.17[1][2] |
Table 2: Cellular Proliferation Inhibitory Activity
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.91[1] |
| HT1080 | Fibrosarcoma | 0.4[1] |
Experimental Protocols
While the primary publication detailing the specific assays for this compound is not publicly cited by vendors, the following are representative, state-of-the-art protocols for measuring Cks1-Skp2 interaction and p27 ubiquitination.
Cks1-Skp2 Protein-Protein Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common high-throughput method to screen for inhibitors of protein-protein interactions.
Objective: To quantify the inhibitory effect of this compound on the Cks1-Skp2 interaction.
Materials:
-
Recombinant His-tagged Cks1
-
Recombinant GST-tagged Skp2/Skp1 complex
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound (dissolved in DMSO)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add a fixed concentration of His-Cks1 and GST-Skp2/Skp1 to the wells of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for protein interaction and inhibitor binding.
-
Add the HTRF detection antibodies (anti-His-donor and anti-GST-acceptor) to the wells.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 2-4 hours).
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the HTRF-based Cks1-Skp2 interaction assay.
In Vitro p27 Ubiquitination Assay
This assay reconstitutes the ubiquitination machinery in a test tube to directly measure the ubiquitination of p27.
Objective: To determine if this compound inhibits the enzymatic ubiquitination of p27.
Materials:
-
Recombinant human E1 (ubiquitin-activating enzyme)
-
Recombinant human E2 (e.g., UbcH3 or UbcH5)
-
Recombinant human SCF(Skp2)-Cks1 complex
-
Recombinant human p27 (pre-phosphorylated on Thr187)
-
Ubiquitin and biotinylated-Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP conjugate and chemiluminescent substrate
Procedure:
-
Set up the ubiquitination reaction mixture in microcentrifuge tubes containing reaction buffer, ATP, E1, E2, SCF(Skp2)-Cks1, and phosphorylated p27.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reactions.
-
Initiate the reaction by adding ubiquitin (spiked with biotinylated-ubiquitin).
-
Incubate the reactions at 37°C for a defined time (e.g., 60-90 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with streptavidin-HRP to detect biotinylated-ubiquitin conjugated to p27.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
The appearance of a high-molecular-weight smear or ladder of bands corresponding to poly-ubiquitinated p27 indicates a positive reaction. Inhibition is observed as a decrease in the intensity of this smear in the presence of this compound.
Conclusion
This compound is a valuable research tool for studying the role of the SCF(Skp2)-Cks1 E3 ligase and the p27 tumor suppressor in cell cycle control and cancer biology. Its mechanism of action, centered on the specific inhibition of the Cks1-Skp2 protein-protein interaction, offers a targeted approach to stabilizing p27 levels. The provided quantitative data and experimental protocols serve as a foundation for further investigation and potential therapeutic development based on this mechanism.
References
Ubiquitination-IN-1: A Technical Guide to its Discovery and Development as a Cks1-Skp2 Protein-Protein Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Ubiquitination-IN-1, a potent small molecule inhibitor of the Cks1-Skp2 protein-protein interaction. By disrupting this key interaction within the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p27Kip1. This stabilization of p27 leads to cell cycle arrest and inhibition of cancer cell proliferation, highlighting the therapeutic potential of this compound. This document details the quantitative data associated with this compound, provides in-depth experimental protocols for its characterization, and visualizes the relevant biological pathways and discovery workflows.
Introduction: The Ubiquitin-Proteasome System and Cancer
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a vast array of proteins, thereby regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] The specificity of the UPS is primarily determined by E3 ubiquitin ligases, which recognize and target specific substrates for ubiquitination.
The SCF E3 ubiquitin ligase complex plays a pivotal role in cell cycle control. A key substrate of the SCFSkp2 complex is the cyclin-dependent kinase (CDK) inhibitor p27Kip1, a tumor suppressor that negatively regulates the G1/S phase transition. The interaction between the F-box protein Skp2 and p27 is critically dependent on the accessory protein Cks1, which acts as an essential cofactor. In many human cancers, overexpression of Skp2 and/or downregulation of p27 is a common event, leading to uncontrolled cell proliferation. Therefore, inhibiting the Cks1-Skp2 interaction to stabilize p27 represents a promising therapeutic strategy for cancer treatment.
This compound, also identified as "compound 24" in screening campaigns, emerged as a potent inhibitor of this critical protein-protein interaction.
Quantitative Data
The following table summarizes the key quantitative metrics reported for this compound, providing a snapshot of its potency and cellular activity.
| Parameter | Value | Target/Cell Line | Description |
| IC50 | 0.17 µM | Cks1-Skp2 Interaction | Concentration required to inhibit 50% of the Cks1-Skp2 protein-protein interaction in a biochemical assay. |
| IC50 | 0.91 µM | A549 (Human Lung Carcinoma) | Concentration required to inhibit 50% of the growth of A549 cells. |
| IC50 | 0.4 µM | HT1080 (Human Fibrosarcoma) | Concentration required to inhibit 50% of the growth of HT1080 cells. |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-proliferative effects by intervening in the Cks1-Skp2-p27 signaling axis. The following diagram illustrates this pathway and the point of intervention by the inhibitor.
Caption: Cks1-Skp2 mediated ubiquitination and degradation of p27.
As depicted, Cks1 is essential for the high-affinity binding of Skp2 to p27. This interaction facilitates the polyubiquitination of p27 by the SCFSkp2 E3 ligase complex, marking it for degradation by the 26S proteasome. The resulting decrease in p27 levels allows for uncontrolled cell cycle progression. This compound physically blocks the interaction between Cks1 and Skp2. This disruption prevents the recognition and subsequent ubiquitination of p27, leading to its accumulation. The stabilized p27 then effectively inhibits cyclin-dependent kinases, resulting in a G1/S cell cycle arrest and a halt in cell proliferation.
Discovery and Development Workflow
The identification of this compound likely followed a structured drug discovery process, as outlined in the workflow diagram below.
Caption: A typical workflow for the discovery of a small molecule inhibitor.
This process would have commenced with a high-throughput screening (HTS) campaign to identify small molecules that disrupt the Cks1-Skp2 interaction. "Compound 24" (this compound) would have been identified as a "hit" from this screen. Subsequent lead optimization, likely involving medicinal chemistry efforts to synthesize analogs and establish a structure-activity relationship (SAR), would have been performed to improve potency and drug-like properties. The optimized compounds would then undergo rigorous in vitro characterization to confirm their mechanism of action and cellular effects, followed by in vivo studies in animal models to assess efficacy and safety, ultimately leading to a preclinical candidate.
Experimental Protocols
The following sections provide detailed, representative protocols for the key experiments used to characterize this compound.
Cks1-Skp2 Protein-Protein Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a highly sensitive and robust method for quantifying the interaction between Cks1 and Skp2 in a high-throughput format.[2][3]
Materials:
-
Recombinant GST-tagged Cks1
-
Recombinant His-tagged Skp2/Skp1 complex
-
HTRF Assay Buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Anti-GST antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-His antibody conjugated to a FRET acceptor (e.g., d2)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense serial dilutions of this compound in DMSO into the microplate. Include DMSO-only wells as a negative control (100% interaction) and buffer-only wells as a positive control (0% interaction).
-
Protein Preparation: Prepare a mixture of GST-Cks1 and His-Skp2/Skp1 in HTRF assay buffer at a final concentration determined by prior optimization experiments (typically in the low nanomolar range).
-
Protein Addition: Add the protein mixture to all wells of the microplate.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for protein-protein interaction and compound binding to reach equilibrium.
-
Detection Antibody Addition: Prepare a mixture of the anti-GST-donor and anti-His-acceptor antibodies in HTRF assay buffer. Add this detection mixture to all wells.
-
Final Incubation: Incubate the plate at room temperature for a specified duration (e.g., 2-4 hours) in the dark to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm for Terbium-d2).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Normalize the data to the controls and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
p27 Protein Level Assessment (Western Blot)
This protocol details the detection of p27 protein levels in cancer cells following treatment with this compound to demonstrate target engagement and the downstream effect of Cks1-Skp2 inhibition.
Materials:
-
A549 or HT1080 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p27, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed A549 or HT1080 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p27 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software and normalize the p27 levels to the loading control.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
A549 or HT1080 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed A549 or HT1080 cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with DMSO as a vehicle control and wells with only media as a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using a non-linear regression analysis.
Conclusion
This compound is a valuable research tool for studying the Cks1-Skp2-p27 signaling axis and serves as a promising lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, which involves the stabilization of the tumor suppressor p27, addresses a common vulnerability in a wide range of human cancers. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other inhibitors of the SCFSkp2 E3 ligase complex. Future research should focus on optimizing the pharmacokinetic properties of this compound class and evaluating their efficacy and safety in more advanced preclinical models.
References
- 1. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Ubiquitination-IN-1, a Potent Inhibitor of the Cks1-Skp2 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Ubiquitination-IN-1, a small molecule inhibitor targeting the protein-protein interaction (PPI) between Cks1 and Skp2. This interaction is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex responsible for the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27Kip1 (p27). By disrupting the Cks1-Skp2 interaction, this compound stabilizes p27 levels, leading to cell cycle arrest and inhibition of tumor cell proliferation. This document details the inhibitor's mechanism of action, presents its biochemical and cellular activity in a structured format, and provides comprehensive experimental protocols for its evaluation. Visual diagrams of the relevant signaling pathway and experimental workflows are included to facilitate understanding.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway that governs protein degradation and homeostasis. E3 ubiquitin ligases, in particular, provide substrate specificity and are frequently dysregulated in various diseases, including cancer. The SCFSkp2 complex is a key E3 ligase that controls the G1-S phase transition of the cell cycle by targeting the tumor suppressor p27 for degradation.[1][2] The recognition and ubiquitination of p27 by the SCFSkp2 complex is dependent on the accessory protein Cks1, which enhances the binding of phosphorylated p27 to Skp2.[3]
Elevated Skp2 levels and consequently reduced p27 expression are hallmarks of many aggressive human cancers and are often associated with poor prognosis.[1] Therefore, inhibiting the SCFSkp2-mediated degradation of p27 presents a promising therapeutic strategy. This compound (also referred to as compound 24) is a quinoline derivative identified as a potent inhibitor of the Cks1-Skp2 protein-protein interaction.[4][5] This guide serves as a technical resource for researchers interested in utilizing this compound as a chemical probe to study the Cks1-Skp2-p27 axis or as a lead compound for anticancer drug development.
Mechanism of Action
This compound functions by directly interfering with the formation of the Cks1-Skp2 complex. This disruption prevents the efficient recruitment of phosphorylated p27 to the SCFSkp2 E3 ligase, thereby inhibiting the polyubiquitination of p27. The stabilized p27 can then bind to and inhibit cyclin-CDK complexes, leading to a G1 cell cycle arrest and a reduction in cell proliferation.[6][7]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Source |
| IC50 (Cks1-Skp2 PPI) | 0.17 µM | Biochemical Assay | [5][8] |
| IC50 (A549 cells) | 0.91 µM | Cell Viability Assay | [5][8] |
| IC50 (HT1080 cells) | 0.4 µM | Cell Viability Assay | [5][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize Cks1-Skp2 inhibitors like this compound.
Biochemical Assay: AlphaScreen for Cks1-Skp2 Interaction
This protocol describes a high-throughput AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to measure the interaction between Cks1 and Skp2 and to screen for inhibitors.[8][9]
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when GST-tagged Skp2/Skp1 and His6-tagged Cks1 interact. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, resulting in a chemiluminescent signal. Inhibitors of the Cks1-Skp2 interaction will disrupt this proximity, leading to a decrease in the signal.[9]
Materials:
-
Recombinant GST-Skp2/Skp1 complex
-
Recombinant His6-Cks1
-
AlphaScreen GST Donor Beads (PerkinElmer)
-
AlphaScreen Nickel Chelate Acceptor Beads (PerkinElmer)
-
AlphaScreen Assay Buffer (100 mM Tris pH 8.0, 100 mM NaCl, 0.1% BSA)
-
384-well OptiPlate (PerkinElmer)
-
EnVision Plate Reader (PerkinElmer)
Procedure:
-
Compound Plating: Dispense test compounds (e.g., this compound) at various concentrations into a 384-well plate. Include appropriate controls (DMSO for negative control, a known inhibitor for positive control).
-
Protein Incubation: Add His6-Cks1 to the wells and incubate for 15 minutes at room temperature. Then, add the GST-Skp2/Skp1 complex to the wells. The final concentrations of proteins should be optimized, for example, 50 nM GST-Skp2/Skp1 and 125 nM His6-Cks1.[8] Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Bead Addition: Prepare a mixture of AlphaScreen GST Donor Beads and Nickel Chelate Acceptor Beads in the assay buffer. Add this bead suspension to all wells. The final concentration of beads is typically 20 µg/mL for each type.[8]
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Signal Detection: Read the plate on an EnVision plate reader using the AlphaScreen protocol.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro p27 Ubiquitination Assay
This protocol details an in vitro ubiquitination assay to assess the ability of the SCFSkp2-Cks1 complex to ubiquitinate p27 and the inhibitory effect of compounds like this compound.[10][11]
Principle: Recombinant components of the ubiquitination machinery are combined in the presence of ATP. The ubiquitination of p27 is detected by the appearance of higher molecular weight bands corresponding to poly-ubiquitinated p27 on a Western blot.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH3)
-
Recombinant SCFSkp2 complex (Skp1, Cul1, Skp2, Rbx1)
-
Recombinant Cks1
-
Recombinant p27 (phosphorylated at Thr187)
-
Ubiquitin
-
Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.6, 5 mM MgCl2, 1 mM DTT)
-
ATP
-
Ubiquitin aldehyde (deubiquitinase inhibitor)
-
Test compound (this compound)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-p27 antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1 enzyme, E2 enzyme, SCFSkp2 complex, Cks1, phosphorylated p27, ubiquitin, and ATP.
-
Inhibitor Addition: Add the test compound (this compound) or DMSO (vehicle control) to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-p27 antibody, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.
Expected Results: In the control reaction, a ladder of high molecular weight bands representing poly-ubiquitinated p27 will be observed. In the presence of an effective inhibitor like this compound, the intensity of this ladder will be reduced.
Cellular Assay: p27 Accumulation by Western Blot
This protocol describes how to assess the effect of this compound on the endogenous levels of p27 in cancer cell lines.[12][13]
Principle: Cancer cells are treated with the inhibitor, and the total cell lysates are analyzed by Western blotting to detect changes in the protein levels of p27. An increase in p27 levels indicates successful inhibition of its degradation pathway.
Materials:
-
Cancer cell line (e.g., A549, HT1080)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-p27, anti-Skp2, anti-Cks1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Normalize the protein amounts for all samples, add SDS-PAGE sample buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescence detection system.
Data Analysis: Quantify the band intensities and normalize the p27 levels to the loading control. Compare the p27 levels in the inhibitor-treated samples to the control samples.
Conclusion
This compound is a valuable research tool for investigating the Cks1-Skp2-p27 signaling axis and holds potential as a starting point for the development of novel anticancer therapeutics. Its ability to specifically inhibit the Cks1-Skp2 PPI and subsequently stabilize p27 provides a clear mechanism of action that can be further explored and optimized. The experimental protocols provided in this guide offer a robust framework for the evaluation of this compound and other inhibitors targeting this critical cellular pathway. Further studies are warranted to explore its in vivo efficacy and to develop more potent and selective analogs.
References
- 1. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cell-cycle regulatory protein Cks1 is required for SCF(Skp2)-mediated ubiquitinylation of p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2016025779A1 - Quinoline derivatives useful as ubiquitination inhibitors - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing structure-activity relationships from an HTS hit for inhibition of the Cks1-Skp2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2006044747A2 - P27 ubiquitination assay and methods of use - Google Patents [patents.google.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6 - PMC [pmc.ncbi.nlm.nih.gov]
Ubiquitination-IN-1: A Technical Guide to a Novel Cancer Therapeutic Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis, and its dysregulation is a hallmark of many cancers. The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, in conjunction with its accessory protein Cks1, plays a pivotal role in cell cycle progression by targeting the tumor suppressor protein p27Kip1 for ubiquitination and subsequent proteasomal degradation. The overexpression of Skp2, the F-box protein component of this complex, and the resultant decrease in p27 levels are frequently associated with poor prognosis in various malignancies. Ubiquitination-IN-1 is a novel small molecule inhibitor that disrupts the protein-protein interaction between Cks1 and Skp2, thereby preventing the recognition and ubiquitination of p27. This action leads to the accumulation of p27, subsequent cell cycle arrest, and inhibition of cancer cell proliferation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Introduction to the SCF-Skp2-Cks1-p27 Pathway
The cell division cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division. The cyclin-dependent kinase inhibitor p27Kip1 (p27) is a crucial tumor suppressor that governs the G1 to S phase transition. The cellular levels of p27 are primarily regulated through ubiquitin-mediated proteolysis.
The SCF-Skp2 E3 ubiquitin ligase complex is the primary mediator of p27 degradation. This multi-protein complex consists of Skp1, Cul1, Roc1/Rbx1, and the F-box protein Skp2. Skp2 is responsible for substrate recognition, specifically binding to p27 that has been phosphorylated on Threonine 187 (T187) by cyclin E-Cdk2. The interaction between Skp2 and phosphorylated p27 is significantly enhanced by the accessory protein Cks1, which acts as a docking factor. Once recognized, p27 is polyubiquitinated by the SCF-Skp2 complex and targeted for degradation by the 26S proteasome. In many cancers, the overexpression of Skp2 leads to accelerated degradation of p27, promoting uncontrolled cell proliferation.
Mechanism of Action of this compound
This compound is a cell-permeable small molecule designed to specifically inhibit the protein-protein interaction between Cks1 and Skp2. By binding to the interface of this complex, this compound prevents the stable association required for efficient p27 recognition and subsequent ubiquitination. This disruption leads to the stabilization and accumulation of nuclear p27, which in turn inhibits cyclin E-Cdk2 activity, causing cell cycle arrest at the G1/S checkpoint and ultimately suppressing tumor cell growth.
Figure 1. Signaling pathway of p27 degradation and the inhibitory action of this compound.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound.
| Parameter | Value | Description |
| Target | Cks1-Skp2 PPI | Protein-protein interaction between Cyclin-dependent kinase subunit 1 and S-phase kinase-associated protein 2. |
| IC50 (Biochemical) | 0.17 µM | Half-maximal inhibitory concentration in a biochemical assay measuring the Cks1-Skp2 interaction.[1] |
Table 1. Biochemical Activity of this compound.
| Cell Line | Cancer Type | IC50 (Cell-based) | Description |
| A549 | Lung Carcinoma | 0.91 µM | Half-maximal inhibitory concentration in a cell viability assay.[1] |
| HT1080 | Fibrosarcoma | 0.4 µM | Half-maximal inhibitory concentration in a cell viability assay.[1] |
Table 2. In Vitro Anti-proliferative Activity of this compound.
Note: In vivo efficacy, pharmacokinetic, and pharmacodynamic data for this compound are not yet publicly available and represent an area for future investigation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cks1-Skp2 Interaction
This assay is used to quantify the inhibitory effect of compounds on the Cks1-Skp2 protein-protein interaction.[2][3][4]
Materials:
-
Recombinant GST-tagged Skp2/Skp1 complex
-
Recombinant His6-tagged Cks1
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.05% BSA, 0.02% Tween-20
-
Anti-GST-Europium cryptate (donor)
-
Anti-His6-d2 (acceptor)
-
Potassium Fluoride (KF)
-
384-well low-volume white plates
-
This compound or other test compounds
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 5 µL of GST-Skp2/Skp1 and 5 µL of His6-Cks1 to each well of the 384-well plate.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 20 minutes with gentle shaking.
-
Prepare a detection mixture containing anti-GST-Europium cryptate and anti-His6-d2 in Assay Buffer with 800 mM KF.
-
Add 8 µL of the detection mixture to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).
-
The HTRF ratio (665 nm / 620 nm) * 10,000 is calculated. The percent inhibition is determined relative to the DMSO control, and IC50 values are calculated using a four-parameter logistic model.
Figure 2. Workflow for the HTRF-based Cks1-Skp2 interaction assay.
In Vitro p27 Ubiquitination Assay
This assay reconstitutes the ubiquitination of p27 to directly assess the inhibitory activity of compounds on the SCF-Skp2 E3 ligase complex.[5][6][7][8]
Materials:
-
In vitro transcribed/translated 35S-methionine-labeled p27
-
Purified recombinant Cyclin E/Cdk2, Skp1, Cul1, Roc1, and Skp2
-
HeLa cell extracts (as a source of E1 and E2 enzymes)
-
Ubiquitin and methyl-ubiquitin
-
Ubiquitin aldehyde
-
ATP regeneration system (creatine phosphate, creatine kinase)
-
Reaction Buffer: 40 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 1 mM DTT
-
This compound or other test compounds
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Prepare a reaction mixture containing HeLa cell extract, ATP regeneration system, ubiquitin, methyl-ubiquitin, and ubiquitin aldehyde in Reaction Buffer.
-
Add purified Cyclin E/Cdk2 and the SCF components (Skp1, Cul1, Roc1, Skp2).
-
Add the test compound or DMSO vehicle control.
-
Initiate the reaction by adding 35S-labeled p27.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the polyubiquitinated p27 ladder.
-
Quantify the intensity of the ubiquitinated p27 bands to determine the extent of inhibition.
Figure 3. Workflow for the in vitro p27 ubiquitination assay.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound on the viability and proliferation of cancer cell lines like A549 and HT1080.[9][10][11][12]
Materials:
-
A549 or HT1080 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed A549 or HT1080 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Figure 4. Workflow for the MTT cell viability assay.
Conclusion and Future Directions
This compound represents a promising class of targeted cancer therapeutics that function by inhibiting the SCF-Skp2-Cks1 E3 ligase complex. By preventing the degradation of the tumor suppressor p27, this compound effectively induces cell cycle arrest and inhibits the proliferation of cancer cells. The in vitro data clearly demonstrate its potency and mechanism of action.
Future research should focus on comprehensive preclinical evaluation, including in vivo efficacy studies in various cancer xenograft models, as well as detailed pharmacokinetic and pharmacodynamic profiling. These studies will be crucial in determining the therapeutic potential of this compound and informing its path toward clinical development. Furthermore, the identification of predictive biomarkers, such as Skp2 overexpression or p27 downregulation, will be essential for patient stratification and the successful clinical application of this novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.univr.it [docs.univr.it]
- 7. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2006044747A2 - P27 ubiquitination assay and methods of use - Google Patents [patents.google.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ubiquitination-IN-1: A Potent Cks1-Skp2 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitination-IN-1 is a potent small molecule inhibitor of the protein-protein interaction between Cyclin-dependent kinase subunit 1 (Cks1) and S-phase kinase-associated protein 2 (Skp2). This interaction is a critical step in the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p27Kip1. By disrupting the Cks1-Skp2 complex, this compound stabilizes p27 levels, leading to cell cycle arrest and inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound, also referred to as compound 24 in associated patents, is a benzenesulfonamide derivative with a quinoline moiety.
Chemical Structure:
Caption: 2D Structure of this compound
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | N-(4-(pyridin-3-yl)quinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide |
| Molecular Formula | C22H14F3N3O2S |
| Molecular Weight | 453.43 g/mol |
| CAS Number | 1819330-15-8 |
| SMILES | O=S(C1=CC=CC(C(F)(F)F)=C1)(NC2=C3N=CC=CC3=C(C4=CC=CN=C4)C=C2)=O |
| Appearance | Solid powder |
| Purity | >98% (as reported by commercial suppliers) |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions by disrupting the crucial protein-protein interaction between Cks1 and Skp2. The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, of which Skp2 is a component, is responsible for recognizing and targeting specific proteins for ubiquitination. Cks1 acts as an essential adaptor protein that enhances the binding of phosphorylated p27 to Skp2, thereby facilitating its ubiquitination and subsequent degradation by the proteasome. By inhibiting the Cks1-Skp2 interaction, this compound prevents the recognition of p27 by the SCF-Skp2 complex. This leads to the accumulation of p27, a potent inhibitor of cyclin-dependent kinases (CDKs), which in turn induces cell cycle arrest, primarily at the G1 phase, and inhibits tumor cell growth.
Caption: Mechanism of action of this compound.
Biological Activity
The inhibitory activity of this compound has been quantified through various in vitro assays.
Table 2: Biological Activity of this compound
| Assay | Target/Cell Line | IC50 Value (µM) | Reference |
| Cks1-Skp2 Protein-Protein Interaction | Biochemical Assay | 0.17 | [1][2] |
| Cell Proliferation | A549 (Human Lung Carcinoma) | 0.91 | [3] |
| Cell Proliferation | HT1080 (Human Fibrosarcoma) | 0.4 | [3] |
Experimental Protocols
Synthesis of this compound
A general synthetic route for N-aryl-benzenesulfonamides involves the reaction of a substituted aniline with a substituted benzenesulfonyl chloride in the presence of a base. The synthesis of the specific quinoline and pyridine precursors would involve multi-step organic synthesis, the details of which can be found in the cited patent literature (WO2016025779A1).
Caption: General synthetic workflow for this compound.
Cks1-Skp2 Interaction Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the disruption of the Cks1-Skp2 interaction by a test compound. It utilizes recombinant GST-tagged Skp2/Skp1 and His6-tagged Cks1 proteins.
Materials:
-
Recombinant GST-Skp2/Skp1 complex
-
Recombinant His6-Cks1
-
Anti-GST-Europium cryptate (donor)
-
Anti-His6-d2 (acceptor)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% BSA, 0.02% Tween-20)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add GST-Skp2/Skp1 to all wells.
-
Add His6-Cks1 to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.
-
Add a premixed solution of anti-GST-Europium cryptate and anti-His6-d2 to all wells.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4][5][6]
Caption: Workflow for the HTRF-based Cks1-Skp2 inhibition assay.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
A549 or HT1080 cells
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. c. Read the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable research tool for studying the SCF-Skp2-Cks1 E3 ligase complex and its role in cell cycle regulation and cancer biology. Its ability to specifically disrupt the Cks1-Skp2 interaction and stabilize p27 levels makes it a promising lead compound for the development of novel anticancer therapeutics. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this and similar molecules.
References
- 1. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The USP7 Inhibitor P5091: A Technical Guide to its Involvement in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitination is a critical post-translational modification that governs the fate and function of a vast array of cellular proteins. The deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7) has emerged as a key regulator in several oncogenic signaling pathways, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the small molecule inhibitor P5091, a potent and selective inhibitor of USP7. We will explore its mechanism of action and its impact on key signaling cascades, including the p53/MDM2 and Wnt/β-catenin pathways. This document will also present quantitative data on P5091's activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows.
Introduction to P5091
P5091 is a selective and potent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7) and the closely related USP47.[1][2] It exhibits an EC50 of approximately 4.2 μM for USP7 in cell-free assays.[1][2][3][4][5] P5091 has demonstrated anti-tumor activity in a variety of preclinical cancer models, including multiple myeloma and colorectal cancer, by modulating key signaling pathways involved in cell cycle control, apoptosis, and immune response.[6][7][8]
Core Signaling Pathways Modulated by P5091
P5091 exerts its biological effects primarily through the inhibition of USP7's deubiquitinating activity, leading to the accumulation of ubiquitinated substrates and their subsequent degradation by the proteasome. The two most well-characterized signaling pathways affected by P5091 are the p53/MDM2 and the Wnt/β-catenin pathways.
The p53/MDM2 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2 (murine double minute 2), which targets p53 for ubiquitination and proteasomal degradation. USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53.
By inhibiting USP7, P5091 disrupts this regulatory axis. Inhibition of USP7 leads to the increased ubiquitination and subsequent degradation of MDM2.[1] The reduction in MDM2 levels results in the stabilization and accumulation of p53, which can then activate its downstream targets, such as the cyclin-dependent kinase inhibitor p21, to induce cell cycle arrest and apoptosis.[1]
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. A key regulatory step is the control of the stability of the transcriptional coactivator β-catenin. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.
Recent studies have shown that USP7 can deubiquitinate and stabilize β-catenin, thereby promoting Wnt signaling.[8][9] P5091, by inhibiting USP7, enhances the ubiquitination and subsequent degradation of β-catenin.[8][9] This leads to the downregulation of Wnt target genes, such as c-Myc and Cyclin D1, resulting in reduced cell proliferation and tumor growth.[9]
Involvement in the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. While a direct, mechanistic link between P5091 and the core NF-κB machinery is less established than for the p53 and Wnt pathways, evidence suggests an indirect modulatory role. Studies have shown that USP7 inhibition can impact the expression of key inflammatory cytokines, such as TNF-α and IL-6, which are upstream activators of the NF-κB pathway.[10] Furthermore, USP7 has been shown to interact with and deubiquitinate NF-κB subunits, suggesting that its inhibition could influence NF-κB activity.[10] P5091 treatment has been observed to decrease levels of the anti-inflammatory cytokine IL-10 while increasing the pro-inflammatory cytokines IFN-γ and TNF-α in the tumor microenvironment.[8] This modulation of the cytokine milieu can, in turn, influence the activation state of the NF-κB pathway in immune and cancer cells.
Quantitative Data for P5091
The following table summarizes the reported in vitro and in-cell activity of P5091.
| Target | Assay Type | Value | Cell Line/System | Reference |
| USP7 | Cell-free enzymatic assay | EC50: 4.2 µM | Recombinant Human USP7 | [1][2][3][4][5] |
| USP47 | Cell-free enzymatic assay | EC50: 4.3 µM | Recombinant Human USP47 | [2] |
| Multiple Myeloma Cells | Cell Viability (MTT) | IC50: 6-14 µM | MM.1S, MM.1R, RPMI-8226, U266, etc. | [1] |
| Colorectal Cancer Cells | Cell Viability | IC50: 11 µM | HCT116 | [2] |
| Breast Cancer Cells | Cell Viability | IC50: ~10 µM | T47D, MCF7 | [5] |
Experimental Protocols
USP7 Deubiquitinating Activity Assay (Ub-PLA2 Reporter Assay)
This assay provides a method to measure the enzymatic activity of USP7 and the inhibitory effect of compounds like P5091 in a cell-free system.
Materials:
-
Recombinant human USP7 enzyme
-
P5091 inhibitor
-
Ubiquitin-Phospholipase A2 (Ub-PLA2) fusion protein substrate
-
Fluorogenic PLA2 substrate (e.g., NBD C6-HPC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM CaCl2, 2 mM β-mercaptoethanol)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of P5091 in assay buffer.
-
In a 96-well plate, add recombinant USP7 to each well.
-
Add the P5091 dilutions or vehicle control (e.g., DMSO) to the wells and incubate for 30 minutes at room temperature.[1]
-
Initiate the reaction by adding the Ub-PLA2 substrate to each well.
-
Add the fluorogenic PLA2 substrate.
-
Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission) over time.[11]
-
Calculate the rate of reaction and determine the EC50 value for P5091 by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
P5091 inhibitor
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well clear microplate
-
Microplate reader
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of P5091 in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of P5091. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).[12]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of P5091.
Western Blotting for p53 and MDM2
Western blotting is used to detect changes in the protein levels of p53 and MDM2 following treatment with P5091.
Materials:
-
Cancer cell line of interest
-
P5091 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells and treat with P5091 or vehicle control for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p53 and MDM2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative protein levels.
Preclinical Status and Future Directions
P5091 has demonstrated significant anti-tumor activity in various preclinical models, including in vivo xenograft studies in mice.[6][8] It has been shown to be well-tolerated in these models and can enhance the efficacy of other anti-cancer agents.[6] While P5091 itself has not entered human clinical trials, its promising preclinical data support the continued investigation of USP7 inhibitors as a potential therapeutic strategy for a range of cancers.[6][14] Further research is warranted to optimize the pharmacological properties of USP7 inhibitors and to explore their efficacy in combination with other targeted therapies and immunotherapies.
Conclusion
The USP7 inhibitor P5091 is a valuable research tool and a promising therapeutic lead that targets key oncogenic signaling pathways. Its ability to modulate the p53/MDM2 and Wnt/β-catenin pathways provides a strong rationale for its development as an anti-cancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in the field of ubiquitination and cancer therapeutics. Further investigation into the full spectrum of P5091's cellular effects, including its impact on the NF-κB pathway and the tumor immune microenvironment, will be crucial for realizing its full therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. P005091 (PD010607, LKZLGMAAKNEGCH-UHFFFAOYSA-N) [probes-drugs.org]
- 6. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of USP7 promotes antitumor immunity and contributes to colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unveiling the Targets of Ubiquitination-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular targets and mechanisms of Ubiquitination-IN-1, a potent inhibitor of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. By disrupting the crucial protein-protein interaction between Cks1 and Skp2, this compound prevents the ubiquitination and subsequent proteasomal degradation of key tumor suppressor proteins, most notably p27Kip1. This guide provides a comprehensive overview of its primary targets, the signaling pathways involved, and detailed experimental protocols for studying its effects.
Core Mechanism of Action: Inhibition of the SCF-Skp2 Complex
This compound, also identified in scientific literature as compound 24 or CpdA, functions as a specific inhibitor of the Cks1-Skp2 protein-protein interaction.[1] This interaction is a critical step in the assembly and substrate recognition of the SCF-Skp2 E3 ubiquitin ligase complex. The SCF complex plays a pivotal role in cell cycle regulation by targeting specific proteins for degradation. By binding to Skp2, Cks1 facilitates the recognition and binding of phosphorylated substrates, such as the cyclin-dependent kinase inhibitor p27.[2][3][4] this compound, with an IC50 of 0.17 μM for the Cks1-Skp2 interaction, effectively blocks this process, leading to the stabilization and accumulation of SCF-Skp2 substrates.[1]
Primary and Potential Downstream Targets
The most well-characterized downstream effect of this compound is the increased level of the tumor suppressor protein p27.[1] This protein is a key regulator of the cell cycle, and its degradation is a prerequisite for the G1/S phase transition. The inhibition of p27 degradation by this compound leads to cell cycle arrest.
Beyond p27, the SCF-Skp2 complex is known to target other tumor suppressor proteins for degradation. Therefore, this compound may also indirectly lead to the stabilization of other important regulatory proteins.
| Target Protein | Function | Role of SCF-Skp2 | Potential Effect of this compound |
| p27Kip1 | Cyclin-dependent kinase inhibitor, tumor suppressor | Promotes ubiquitination and degradation | Stabilization and accumulation, leading to cell cycle arrest |
| p21Cip1 | Cyclin-dependent kinase inhibitor, tumor suppressor | Can be targeted for degradation | Potential stabilization |
| p57Kip2 | Cyclin-dependent kinase inhibitor, tumor suppressor | Can be targeted for degradation | Potential stabilization |
| FOXO1 | Transcription factor, tumor suppressor | Promotes ubiquitination and degradation | Potential stabilization |
| Tob1 | Antiproliferative protein, tumor suppressor | Promotes ubiquitination and degradation | Potential stabilization |
| E2F1 | Transcription factor involved in cell cycle progression | Can be targeted for degradation | Potential stabilization, although complex regulation exists |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by this compound and a general workflow for identifying its targets.
Caption: Inhibition of the Cks1-Skp2 interaction by this compound.
Caption: Experimental workflow for identifying targets of this compound.
Experimental Protocols
In Vitro p27 Ubiquitination Assay
This assay reconstitutes the ubiquitination of p27 to assess the inhibitory activity of compounds like this compound.
Materials:
-
Recombinant Human Ubiquitin Activating Enzyme (E1)
-
Recombinant Human UbcH3 (E2)
-
Recombinant Human SCF-Skp2 complex (Skp1, Cul1, Rbx1, Skp2)
-
Recombinant Human Cks1
-
Recombinant Human Cyclin E/CDK2
-
Recombinant Human p27Kip1
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 40 mM Tris-HCl pH 7.6, 5 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
SDS-PAGE gels and Western blot reagents
-
Anti-p27 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Phosphorylation of p27: In a microcentrifuge tube, incubate recombinant p27 with Cyclin E/CDK2 in the presence of ATP and an appropriate kinase buffer to phosphorylate p27 at Threonine 187. This step is crucial for its recognition by Skp2.
-
Ubiquitination Reaction Setup: In a separate tube, prepare the ubiquitination reaction mixture containing ubiquitination buffer, E1, UbcH3, SCF-Skp2 complex, Cks1, ubiquitin, and ATP.
-
Initiate the Reaction: Add the phosphorylated p27 to the ubiquitination reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against p27 and ubiquitin. The appearance of higher molecular weight bands corresponding to ubiquitinated p27 indicates a successful reaction.
-
Inhibitor Testing: To test the effect of this compound, pre-incubate the SCF-Skp2/Cks1 complex with the inhibitor for 30 minutes before adding the other reaction components. Compare the amount of ubiquitinated p27 in the presence and absence of the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to its target (Skp2) in a cellular context.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples precisely
-
SDS-PAGE and Western blot reagents
-
Anti-Skp2 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound or DMSO for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of soluble Skp2 in the supernatant at each temperature by Western blotting.
-
Data Interpretation: A shift in the melting curve of Skp2 to a higher temperature in the presence of this compound indicates direct binding of the compound to the protein, stabilizing it against thermal denaturation.
This guide provides a foundational understanding of this compound and its targets. Further research utilizing quantitative proteomics and other advanced techniques will continue to elucidate the full spectrum of its cellular effects and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cell-cycle regulatory protein Cks1 is required for SCF(Skp2)-mediated ubiquitinylation of p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of ubiquitin ligase SCF(Skp2) by Cks1: insights from hydrogen exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ubiquitination-IN-1 in In Vitro Ubiquitination Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs the stability and function of a vast array of cellular proteins. The process involves a sequential enzymatic cascade culminating in the covalent attachment of ubiquitin to a substrate protein, often targeting it for degradation by the proteasome. The E3 ubiquitin ligases confer substrate specificity to this process. The SCF (Skp1-Cul1-F-box) complex is a major class of E3 ubiquitin ligases, and its substrate recognition is mediated by F-box proteins. The SCF-Skp2 complex, in conjunction with its essential cofactor Cks1, targets the cyclin-dependent kinase inhibitor p27Kip1 (p27) for ubiquitination and subsequent degradation, a process frequently dysregulated in cancer.
Ubiquitination-IN-1 is a potent and specific small molecule inhibitor of the protein-protein interaction between Cks1 and Skp2.[1] By disrupting this interaction, this compound effectively blocks the recruitment of p27 to the SCF-Skp2 E3 ligase complex, thereby inhibiting its ubiquitination and preventing its degradation. This application note provides a detailed protocol for utilizing this compound in an in vitro ubiquitination assay to study the inhibition of p27 ubiquitination.
Mechanism of Action
This compound is an inhibitor of the Cks1-Skp2 protein-protein interaction with a reported IC50 of 0.17 μM.[1] The interaction between Cks1 and the F-box protein Skp2 is crucial for the recognition and binding of phosphorylated p27 by the SCF-Skp2 E3 ligase complex. By binding to the interface of this interaction, this compound prevents the stable association of Cks1 with Skp2, which in turn inhibits the ubiquitination of p27. This leads to the accumulation of p27, a key regulator of cell cycle progression.
Signaling Pathway
Caption: SCF-Skp2 mediated ubiquitination of p27 and its inhibition.
Data Presentation
The following table provides example data demonstrating the dose-dependent inhibition of p27 ubiquitination by this compound in an in vitro assay. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
| This compound (µM) | p27 Ubiquitination (Relative Units) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.05 | 0.85 | 15 |
| 0.1 | 0.65 | 35 |
| 0.2 | 0.45 | 55 |
| 0.5 | 0.20 | 80 |
| 1.0 | 0.05 | 95 |
| 5.0 | <0.01 | >99 |
Experimental Protocols
In Vitro p27 Ubiquitination Assay
This protocol is designed to reconstitute the ubiquitination of the substrate p27 by the SCF-Skp2 E3 ligase complex in vitro and to assess the inhibitory effect of this compound.
Materials and Reagents:
-
Enzymes and Substrates:
-
Recombinant Human E1 (UBE1)
-
Recombinant Human E2 (UbcH5b/c or a similar compatible E2)
-
Recombinant Human SCF-Skp2 complex (containing Skp1, Cul1, Rbx1, and Skp2)
-
Recombinant Human Cks1
-
Recombinant Human p27 (preferably phosphorylated at Thr187)
-
Recombinant Human Ubiquitin
-
-
Inhibitor:
-
This compound (stock solution in DMSO)
-
-
Buffers and Solutions:
-
Ubiquitination Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT
-
ATP Solution (100 mM)
-
DMSO (vehicle control)
-
SDS-PAGE Sample Buffer (4X)
-
-
Antibodies:
-
Anti-p27 antibody
-
Anti-ubiquitin antibody
-
HRP-conjugated secondary antibody
-
-
Other:
-
Purified water
-
Protein electrophoresis and Western blotting equipment and reagents
-
Experimental Workflow:
Caption: Workflow for the in vitro p27 ubiquitination assay.
Procedure:
-
Preparation of Reagents:
-
Thaw all recombinant proteins on ice.
-
Prepare a master mix containing the ubiquitination reaction buffer, E1, E2, SCF-Skp2 complex, and Cks1 in purified water. The final concentrations of the components should be optimized, but a good starting point is:
-
E1: 50-100 nM
-
E2: 0.2-1 µM
-
SCF-Skp2: 20-50 nM
-
Cks1: 100-200 nM
-
-
Prepare serial dilutions of this compound in DMSO. Ensure the final DMSO concentration in all reactions is consistent and low (e.g., ≤1%).
-
-
Inhibitor Pre-incubation:
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) to the respective tubes.
-
Gently mix and pre-incubate the reactions for 15-30 minutes at room temperature to allow the inhibitor to bind to the SCF-Skp2/Cks1 complex.
-
-
Initiation of Ubiquitination Reaction:
-
Prepare a substrate mix containing p27, ubiquitin, and ATP. Suggested final concentrations are:
-
p27: 0.5-2 µM
-
Ubiquitin: 5-10 µM
-
ATP: 2-5 mM
-
-
Add the substrate mix to each reaction tube to initiate the ubiquitination reaction. The final reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-90 minutes. The optimal incubation time should be determined empirically by performing a time-course experiment.
-
-
Termination of Reaction:
-
Stop the reactions by adding 4X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Detection of Ubiquitinated p27:
-
Separate the reaction products by SDS-PAGE using a polyacrylamide gel of an appropriate percentage to resolve high molecular weight ubiquitinated species.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against p27 or ubiquitin. The use of an anti-p27 antibody is recommended to specifically detect ubiquitinated forms of the substrate.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Ubiquitinated p27 will appear as a high molecular weight smear or a ladder of bands above the unmodified p27 band.
-
Quantify the intensity of the ubiquitinated p27 signal for each condition using densitometry software.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Controls:
-
No E1/E2/E3 Control: Omit E1, E2, or the SCF-Skp2 complex from the reaction to ensure that the observed ubiquitination is dependent on the complete enzymatic cascade.
-
No ATP Control: Omit ATP to confirm that the reaction is energy-dependent.
-
No Ubiquitin Control: Omit ubiquitin to verify that the high molecular weight species are indeed ubiquitinated forms of p27.
-
Vehicle Control: Include a reaction with DMSO alone to account for any effects of the solvent on the assay.
Conclusion
This application note provides a comprehensive guide for utilizing this compound as a tool to study the SCF-Skp2-mediated ubiquitination of p27 in an in vitro setting. The detailed protocol and supporting information will enable researchers to effectively employ this inhibitor to investigate the intricacies of the ubiquitin-proteasome system and to explore its potential as a therapeutic target in diseases characterized by aberrant p27 degradation.
References
Application Notes and Protocols for Ubiquitination-IN-1 and Related Skp2/Cks1 Inhibitors in Murine Models
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the Skp2/Cks1 complex prevents the ubiquitination and subsequent degradation of key cell cycle regulators, most notably the tumor suppressor p27Kip1. This leads to an accumulation of nuclear p27, resulting in cell cycle arrest and apoptosis in cancer cells, making this pathway a compelling target for cancer therapy.
Signaling Pathway of Skp2/Cks1-Mediated p27 Ubiquitination
The following diagram illustrates the signaling pathway involving the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, where Skp2 and its co-factor Cks1 mediate the ubiquitination of the tumor suppressor p27, marking it for proteasomal degradation. Inhibition of the Skp2-Cks1 interaction blocks this process.
Caption: SCF-Skp2/Cks1 ubiquitination pathway leading to p27 degradation and its inhibition.
Quantitative Data Summary of Skp2/Cks1 Inhibitors in Mice
The following table summarizes the in vivo dosage and administration protocols for several reported Skp2/Cks1 inhibitors in various mouse models. This data can be used as a starting point for designing experiments with this compound.
| Inhibitor Name | Mouse Model | Dosage | Administration Route | Dosing Schedule | Therapeutic Effect |
| Skp2 Inhibitor C1 | Non-stressed male mice | 5 and 10 mg/kg | Not specified | 3 times within 24 hours | Antidepressant-like effect[1] |
| Compound C25 | T-ALL xenograft | 50 mg/kg | Oral gavage | 3 days/week for 4 weeks | Inhibited tumor growth[2] |
| CKS1i | AML primary xenograft | 10 mg/kg | Intraperitoneal (I.P.) | Daily for 5 days | Reduced leukemia burden |
| Skp2E3LIs (C2, C5, C20) | Ovariectomized E2-primed mice | 10 mg/kg | Injection (unspecified) | 2 consecutive days | Increased nuclear p27, reduced cell proliferation[3] |
| NSC697923 | Neuroblastoma xenografts | 5 mg/kg/day | Intraperitoneal (I.P.) | Daily for 10 days | Suppressed tumor growth[4][5][6] |
Experimental Protocols
Below are detailed experimental protocols derived from studies using Skp2/Cks1 inhibitors in mice.
Protocol 1: In Vivo Efficacy Study in a T-ALL Xenograft Model (using Compound C25)
This protocol is adapted from a study investigating the therapeutic potential of a Skp2 inhibitor in T-cell acute lymphoblastic leukemia.[2]
1. Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID or similar strains) are used for the engraftment of human T-ALL cells.
2. Cell Line and Engraftment:
-
A suitable human T-ALL cell line (e.g., TAIL7) is used.
-
Cells are injected intravenously or subcutaneously to establish the leukemia model.
3. Inhibitor Preparation:
-
Compound C25 is dissolved in a suitable vehicle, such as sunflower oil.
4. Dosing and Administration:
-
Dosage: 50 mg/kg body weight.
-
Route: Oral gavage.
-
Schedule: Administer 3 times per week for 4 consecutive weeks.
5. Monitoring and Endpoints:
-
Monitor tumor growth (for subcutaneous models) or leukemia progression (e.g., by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow).
-
Record animal body weight and general health status.
-
At the end of the study, collect tumors and/or tissues for pharmacodynamic analysis (e.g., Western blot for p27 and Skp2 levels).
Experimental Workflow:
Caption: Workflow for a T-ALL xenograft study using a Skp2 inhibitor.
Protocol 2: In Vivo Study in a Neuroblastoma Xenograft Model (using NSC697923)
This protocol is based on a study evaluating a UBE2N inhibitor, which also impacts ubiquitination pathways relevant to cancer.[4][5][7]
1. Animal Model:
-
Athymic nude mice are typically used for establishing neuroblastoma xenografts.
2. Cell Lines and Tumor Implantation:
-
Human neuroblastoma cell lines (e.g., SH-SY5Y, NGP) are injected subcutaneously into the flanks of the mice.
3. Inhibitor Preparation:
-
Prepare NSC697923 in a sterile vehicle suitable for intraperitoneal injection (e.g., saline with a small percentage of DMSO and/or a solubilizing agent like PEG300).
4. Dosing and Administration:
-
Dosage: 5 mg/kg body weight per day.
-
Route: Intraperitoneal (I.P.) injection.
-
Schedule: Administer daily for 10 consecutive days.
5. Efficacy Assessment:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor for any signs of toxicity, including weight loss or changes in behavior.
Experimental Workflow:
Caption: Workflow for a neuroblastoma xenograft study.
Important Considerations for In Vivo Studies
-
Formulation and Solubility: this compound and similar small molecules may have poor aqueous solubility. It is critical to develop a stable and biocompatible formulation for in vivo administration. Common vehicles include corn oil, sunflower oil, or aqueous solutions containing DMSO, PEG300, and/or cyclodextrins.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Preliminary PK/PD studies are recommended to determine the optimal dosing schedule and to correlate drug exposure with target engagement (e.g., p27 accumulation in tumor tissue).
-
Toxicity: Closely monitor animals for any signs of toxicity, including weight loss, lethargy, or ruffled fur. A maximum tolerated dose (MTD) study may be necessary before commencing efficacy studies.
-
Control Groups: Always include appropriate vehicle control groups in your experimental design.
These notes and protocols provide a foundation for researchers to design and execute in vivo studies with this compound and other Skp2/Cks1 inhibitors. The provided data from analogous compounds should facilitate the selection of a starting dose and administration strategy for preclinical evaluation in various mouse models of disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic targeting of the E3 ubiquitin ligase SKP2 in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NSC697923 | UBE2N 抑制剂 | MCE [medchemexpress.cn]
- 7. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Degradation Pathways Using Ubiquitination-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs the stability and degradation of a vast number of cellular proteins. The process involves a sequential enzymatic cascade, culminating in the attachment of ubiquitin to a target protein, thereby marking it for degradation by the proteasome. The E3 ubiquitin ligases are key determinants of substrate specificity in this pathway. One such E3 ligase complex, SCF (Skp1-Cul1-F-box protein), plays a pivotal role in cell cycle regulation through the timely degradation of cell cycle inhibitors like p27Kip1. The interaction between the F-box protein Skp2 and its cofactor Cks1 is essential for the recognition and subsequent ubiquitination of p27.
Ubiquitination-IN-1, also known as compound 24, is a potent and specific small molecule inhibitor of the protein-protein interaction between Cks1 and Skp2.[1][2] By disrupting this interaction, this compound prevents the ubiquitination and subsequent degradation of Skp2 substrates, leading to their accumulation. This makes it a valuable tool for studying the role of the Cks1-Skp2 axis in protein degradation and for investigating the therapeutic potential of inhibiting this pathway in diseases such as cancer, where the degradation of tumor suppressors like p27 is often dysregulated.
Mechanism of Action
This compound functions by directly interfering with the binding of Cks1 to Skp2. This disruption prevents the proper assembly of the SCF-Skp2 E3 ligase complex required for the recognition of phosphorylated substrates like p27. Consequently, p27 is not ubiquitinated and degraded by the proteasome, leading to its accumulation in the cell. The accumulation of p27 can, in turn, inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available in vitro and cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cks1-Skp2 Interaction) | 0.17 µM | In vitro | [1][2] |
| IC50 (Cell Proliferation) | 0.91 µM | A549 (Human Lung Carcinoma) | [1] |
| IC50 (Cell Proliferation) | 0.4 µM | HT1080 (Human Fibrosarcoma) | [1] |
| Effective Concentration (Cell Cycle Arrest) | 0.5 - 2 µM | HT-29 (Human Colon Carcinoma) |
Signaling Pathway Diagram
Caption: The Ubiquitination-Proteasome Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell-Based Assay for p27 Accumulation by Western Blot
This protocol describes how to treat a cancer cell line (e.g., HT-29) with this compound and detect the accumulation of p27 protein by Western blot.
Materials:
-
HT-29 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p27 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed HT-29 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: The following day, treat the cells with this compound at various concentrations (e.g., 0, 0.5, 1, 2 µM). Use DMSO as a vehicle control. Incubate for 24 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p27 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary anti-GAPDH antibody as a loading control.
-
Develop the blot using a chemiluminescent substrate and capture the image with an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative increase in p27 levels upon treatment with this compound.
Protocol 2: In Vitro Ubiquitination Assay
This protocol provides a framework for an in vitro ubiquitination assay to assess the direct inhibitory effect of this compound on the ubiquitination of a model substrate like p27.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human E2 enzyme (e.g., Ube2d2)
-
Recombinant human SCF-Skp2/Cks1 complex (E3 ligase)
-
Recombinant human p27 (substrate)
-
Human ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound
-
DMSO
-
SDS-PAGE sample buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following components on ice:
-
Ubiquitination reaction buffer
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
SCF-Skp2/Cks1 complex (e.g., 200 nM)
-
p27 substrate (e.g., 1 µM)
-
Ubiquitin (e.g., 10 µM)
-
This compound (at desired concentrations, e.g., 0.1, 1, 10 µM) or DMSO control.
-
-
Initiate Reaction: Add ATP to a final concentration of 2 mM to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by Western blot using an anti-p27 antibody to detect the formation of higher molecular weight polyubiquitinated p27 species. A decrease in the smear of high-molecular-weight bands in the presence of this compound indicates inhibition of the ubiquitination process.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying protein degradation using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ubiquitination-IN-1 Experiments
Topic: Ubiquitination-IN-1 Not Showing Expected p27 Increase
This guide is intended for researchers, scientists, and drug development professionals who are using this compound and are not observing the expected increase in p27 protein levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the protein-protein interaction between Cks1 (Cyclin-dependent kinase subunit 1) and Skp2 (S-phase kinase-associated protein 2). This interaction is a critical step in the formation of the SCF-Skp2 E3 ubiquitin ligase complex, which targets the cyclin-dependent kinase inhibitor p27 (also known as Kip1) for ubiquitination and subsequent proteasomal degradation. By inhibiting the Cks1-Skp2 interaction, this compound is expected to prevent the degradation of p27, leading to an accumulation of p27 protein within the cell.
Q2: What is the expected effect of this compound on p27 levels?
A2: Treatment of cells with an effective concentration of this compound should lead to an increase in the steady-state levels of p27 protein. This is because the inhibition of its degradation pathway should lead to its accumulation. Studies with other Skp2 inhibitors have shown a "mild, but significant" induction of p27 protein levels.[1] The magnitude and timing of this increase can vary depending on the cell type, experimental conditions, and the concentration of the inhibitor used.
Q3: What are the common causes for not observing an increase in p27 levels after this compound treatment?
A3: There are several potential reasons for not observing the expected increase in p27 levels. These can be broadly categorized into issues with the compound itself, problems with the experimental setup and cell culture, or technical difficulties with the western blot analysis. This guide will walk you through troubleshooting each of these areas.
Troubleshooting Guide
If you are not observing the expected increase in p27 protein levels after treating your cells with this compound, please follow the troubleshooting steps outlined below.
Section 1: Compound Integrity and Handling
Issue: The this compound compound may not be active due to improper storage or handling.
| Troubleshooting Step | Recommendation |
| Verify Compound Storage | Check the manufacturer's datasheet for recommended storage conditions (typically -20°C or -80°C for stock solutions). Avoid repeated freeze-thaw cycles. |
| Confirm Solubility | This compound is typically dissolved in DMSO to make a stock solution. Ensure the compound is fully dissolved. Gentle warming or sonication may be required. Visually inspect the stock solution for any precipitation. |
| Use Fresh Dilutions | Prepare fresh dilutions of this compound in your cell culture medium for each experiment. The compound may not be stable in aqueous solutions for extended periods. |
Section 2: Experimental Design and Cell Culture
Issue: The experimental conditions may not be optimal for observing the effect of this compound on p27 levels.
| Troubleshooting Step | Recommendation |
| Optimize Compound Concentration | The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting point could be a range from 0.1 µM to 10 µM. |
| Optimize Treatment Duration | The time required to observe an increase in p27 levels can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. Some reports on similar inhibitors show effects after 16 hours of treatment.[1] |
| Assess Cell Health | High concentrations of the inhibitor or prolonged treatment times may lead to cytotoxicity, which can affect protein expression. Monitor cell viability using methods like Trypan Blue exclusion or an MTT assay. |
| Consider Cell Line Characteristics | The basal level of p27 and the activity of the ubiquitination pathway can vary between different cell lines. Choose a cell line known to have active p27 degradation. |
| Serum Starvation | p27 levels are known to be higher in quiescent cells. Serum-starving the cells before and during treatment can sometimes enhance the observed increase in p27. |
Section 3: Western Blotting Technique
Issue: The western blotting protocol may not be optimized for the detection of p27, leading to a failure to observe changes in its expression.
| Troubleshooting Step | Recommendation |
| Positive Control | Include a positive control lysate from a cell line known to express high levels of p27 or a lysate from cells treated with a known proteasome inhibitor (e.g., MG132) which should robustly increase p27 levels. |
| Antibody Selection and Validation | Ensure you are using a high-quality primary antibody specific for p27 that has been validated for western blotting. Check the manufacturer's datasheet for recommended dilutions and protocols. Consider trying antibodies from different vendors if issues persist. |
| Protein Loading | Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg for cell lysates). Use a loading control (e.g., GAPDH, β-actin) to verify equal loading across all lanes. |
| Transfer Efficiency | Verify the efficient transfer of proteins from the gel to the membrane, especially for a relatively small protein like p27 (27 kDa). Ponceau S staining of the membrane after transfer can help visualize total protein transfer. |
| Blocking and Antibody Incubation | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and antibody incubation times and temperatures as recommended by the antibody manufacturer. |
| Detection Method | Use a sensitive ECL substrate to detect the chemiluminescent signal. The signal from p27 may be weak, especially in untreated cells. |
| Post-Translational Modifications | Be aware that p27 can be subject to post-translational modifications, such as phosphorylation, which may affect its migration on the gel. This could potentially lead to the appearance of multiple bands or a shift in the expected molecular weight.[2][3][4] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Plate your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-70%).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Protocol 2: Western Blotting for p27
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (a 12% gel is suitable for p27). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p27, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p27 signal to a loading control (e.g., GAPDH or β-actin).
References
- 1. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic characterization of post-translational modifications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 4. Overview of Post-Translational Modification | Thermo Fisher Scientific - HK [thermofisher.com]
Ubiquitination-IN-1 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Ubiquitination-IN-1, a known inhibitor of the Cks1-Skp2 protein-protein interaction. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the protein-protein interaction between Cks1 and Skp2.[1][2] Skp2 is the F-box protein component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which is responsible for targeting specific proteins for ubiquitination and subsequent proteasomal degradation. By disrupting the Cks1-Skp2 interaction, this compound prevents the recognition and ubiquitination of Skp2 substrates. A primary target of the SCF-Skp2 complex is the cyclin-dependent kinase inhibitor p27Kip1 (p27).[3][4][5] Therefore, this compound treatment leads to the stabilization and accumulation of p27, which can result in cell cycle arrest.[1][2]
Q2: What is the recommended starting concentration and treatment time for this compound in cell-based assays?
A2: The optimal concentration and treatment time will vary depending on the cell line and the specific experimental endpoint. Based on available data, a good starting point for dose-response experiments is a concentration range of 0.1 µM to 10 µM.[3][4] For time-course experiments, incubation times between 6 and 24 hours are commonly used to observe the accumulation of p27. It is highly recommended to perform both dose-response and time-course experiments to determine the optimal conditions for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO. A stock solution of 10 mM in DMSO can be prepared. To improve solubility, gentle warming and sonication may be necessary. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years and the DMSO stock solution in aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.
Experimental Controls and Best Practices
To ensure the reliability and specificity of your results when using this compound, it is crucial to include appropriate positive and negative controls.
Positive Controls:
-
p27 Accumulation: The most direct positive control is to demonstrate the accumulation of the known downstream target, p27, upon treatment with this compound. This can be assessed by Western blotting. A robust increase in p27 protein levels indicates that the inhibitor is active in your experimental system.
-
Proteasome Inhibitor: As a general positive control for protein stabilization, you can treat cells with a known proteasome inhibitor, such as MG132. This will block the degradation of most ubiquitinated proteins, including p27, and can serve as a benchmark for the expected level of protein accumulation.
-
Cell Cycle Arrest: Since p27 is a cyclin-dependent kinase inhibitor, its accumulation should lead to cell cycle arrest, typically in the G1 phase. Therefore, analyzing the cell cycle profile of treated cells by flow cytometry can serve as a functional positive control.
Negative Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used to deliver this compound. This accounts for any effects of the solvent on your cells.
-
Inactive Analog (if available): The ideal negative control is a structurally similar but biologically inactive analog of this compound. While a specific inactive analog for this compound is not readily commercially available, researchers should look for such reagents as they are developed.
-
Skp2 Knockdown/Knockout Cells: To demonstrate that the observed effects are specifically due to the inhibition of Skp2, you can use cells in which Skp2 has been knocked down (e.g., using siRNA) or knocked out. In these cells, the effect of this compound on p27 levels should be significantly diminished or absent.[4]
-
p27 Mutant (T187A): The ubiquitination of p27 by SCF-Skp2 is dependent on the phosphorylation of threonine 187 (T187). A p27 mutant in which this residue is changed to alanine (p27(T187A)) is resistant to Skp2-mediated degradation.[6] Expressing this mutant in your cells can serve as a negative control to show that the effects of this compound are dependent on the canonical p27 degradation pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No increase in p27 levels observed after treatment. | 1. Suboptimal inhibitor concentration or incubation time. 2. Poor cell permeability. 3. Low Skp2 activity in the chosen cell line. 4. Rapid degradation of p27 by other E3 ligases. | 1. Perform a dose-response (0.1-20 µM) and time-course (6-48 hours) experiment.2. Ensure the inhibitor is fully dissolved in the media. Consider using a cell line with known permeability to similar small molecules.3. Choose a cell line known to have high Skp2 expression and activity (e.g., many cancer cell lines).4. While this compound is specific for Cks1-Skp2, other pathways can degrade p27. Confirm Skp2-dependency with knockdown experiments. |
| Inconsistent results between experiments. | 1. Inhibitor instability. 2. Variability in cell culture conditions. | 1. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.2. Ensure consistent cell density, passage number, and media composition between experiments. |
| Observed cytotoxicity at effective concentrations. | 1. On-target effect of p27-induced cell cycle arrest. 2. Off-target effects of the inhibitor. | 1. This may be the expected biological outcome. Assess apoptosis markers (e.g., cleaved caspase-3) to distinguish from non-specific toxicity.2. Lower the concentration and/or incubation time. Test the inhibitor in Skp2-knockdown/knockout cells to see if the toxicity is Skp2-dependent. |
| Precipitation of the compound in cell culture media. | Poor solubility of the inhibitor in aqueous solutions. | 1. Ensure the final DMSO concentration is low (typically <0.5%).2. Prepare fresh dilutions in pre-warmed media and mix thoroughly before adding to cells.3. If precipitation persists, consider using a different formulation or a more soluble analog if available. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a similar Skp2 inhibitor, providing a reference for expected efficacy.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Cks1-Skp2 Interaction) | 0.17 µM | In vitro assay | [1][2] |
| IC₅₀ (Cell Viability) | 0.91 µM | A549 | [2] |
| IC₅₀ (Cell Viability) | 0.4 µM | HT1080 | [2] |
Table 2: Dose-Dependent Inhibition of p27 Ubiquitination by a Representative Skp2 Inhibitor (CpdA)
| Inhibitor Concentration (µM) | Inhibition of p27 Ubiquitination (%) | Cell Line | Reference |
| 10 | 8 | MM.1S | [3] |
| 20 | 44 | MM.1S | [3] |
| 25 | 51 | MM.1S | [3] |
Note: Data for CpdA, a different Skp2 inhibitor, is shown to illustrate a typical dose-response relationship.
Experimental Protocols
Protocol 1: Western Blot Analysis of p27 Accumulation
This protocol describes how to assess the accumulation of p27 in cells treated with this compound.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with this compound at the desired concentrations (e.g., 0, 0.5, 1, 2, 5, 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p27 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: In Vitro Ubiquitination Assay
This protocol provides a general framework for an in vitro ubiquitination assay to test the direct inhibitory effect of this compound on the SCF-Skp2 complex.
-
Reaction Components:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH3)
-
Recombinant SCF-Skp2 complex (or individual purified components: Skp1, Cul1, Rbx1, Skp2, Cks1)
-
Recombinant p27 substrate (preferably phosphorylated at T187)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 2 mM ATP)
-
This compound or vehicle (DMSO)
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, SCF-Skp2 complex, p27 substrate, and ubiquitin in the ubiquitination buffer.
-
Add this compound at various concentrations (e.g., 0.1 to 10 µM) or the vehicle control.
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
-
Initiate the Reaction: Add ATP to the reaction mixture to a final concentration of 2 mM.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Stop the Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against p27 or ubiquitin to visualize the ubiquitination ladder. A decrease in the high molecular weight ubiquitin-p27 conjugates in the presence of this compound indicates inhibition.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skp2-dependent degradation of p27kip1 is essential for cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interaction of SKP2 with p27 enhances the progression and stemness of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Ubiquitination-IN-1
Welcome to the technical support center for Ubiquitination-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the protein-protein interaction between Cks1 (Cyclin-dependent kinase subunit 1) and Skp2 (S-phase kinase-associated protein 2).[1] This interaction is crucial for the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex to recognize and target the tumor suppressor protein p27Kip1 (p27) for ubiquitination and subsequent proteasomal degradation. By blocking the Cks1-Skp2 interaction, this compound prevents the degradation of p27, leading to its accumulation in the cell.[1][2]
Q2: What is the expected outcome of treating cells with this compound?
A2: The primary and expected outcome of treating cells with this compound is an increase in the intracellular levels of the p27 protein.[1] This accumulation of p27, a cyclin-dependent kinase (CDK) inhibitor, is expected to lead to cell cycle arrest, typically in the G1 phase, and a subsequent decrease in cell proliferation.[2][3]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been shown to inhibit the growth of various cancer cell lines, including A549 (non-small cell lung cancer) and HT1080 (fibrosarcoma) cells.[1]
Troubleshooting Guide
Problem 1: No observable increase in p27 levels after treatment with this compound.
This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or the biological system.
Possible Causes and Solutions:
-
Compound Solubility and Stability:
-
Is the compound fully dissolved? this compound may require specific solvents for complete dissolution. Prepare a fresh stock solution in 100% DMSO. For working solutions, further dilution in aqueous media can be performed, but watch for precipitation. Sonication or gentle warming (37°C) may aid dissolution.
-
Has the compound degraded? Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions in media, it is recommended to prepare them fresh for each experiment.
-
-
Experimental Conditions:
-
Is the concentration of the inhibitor optimal? The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Is the treatment duration sufficient? The accumulation of p27 is time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
-
Is the cell density appropriate? Very high cell density can sometimes mask the effects of the inhibitor. Ensure cells are in the exponential growth phase and not overly confluent.
-
-
Biological Factors:
-
Are the basal p27 levels in your cell line very low? Some cell lines may have inherently low expression of p27, making it difficult to detect an increase. Consider using a positive control, such as treating cells with a proteasome inhibitor like MG132, which should cause a robust accumulation of p27.[2]
-
Is the Skp2 pathway active in your cell line? The effect of this compound is dependent on the activity of the SCF-Skp2 E3 ligase. If this pathway is not the primary driver of p27 degradation in your chosen cell line, the inhibitor will have a minimal effect.
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Is p27 being degraded by an alternative pathway? In some contexts, p27 can be regulated by other E3 ligases.[4][5]
-
Problem 2: Western blot for p27 shows a smear or multiple bands after treatment.
This is often an indication of ubiquitination and is not necessarily an unexpected result when studying the ubiquitin-proteasome system.
Possible Interpretations and Next Steps:
-
Polyubiquitination: A smear or a ladder of bands at higher molecular weights than the unmodified protein is characteristic of polyubiquitination.[6] When p27 degradation is inhibited, ubiquitinated forms of p27 may accumulate. To confirm this, you can perform an immunoprecipitation of p27 followed by a western blot for ubiquitin.
-
Post-translational Modifications: Other post-translational modifications, such as phosphorylation, can also cause shifts in band mobility.[7] Phosphorylation of p27 on threonine 187 is a prerequisite for its recognition by Skp2.[8]
-
Protein Degradation: The lower molecular weight bands could be degradation products of p27. Ensure that fresh protease inhibitors are always included in your lysis buffer.[7]
Problem 3: The observed effect on cell viability is not consistent with the increase in p27.
Possible Explanations and Troubleshooting:
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity independent of its effect on p27. It is crucial to correlate the dose-response for p27 accumulation with the dose-response for cell viability.
-
Cell Line Specific Responses: The downstream effects of p27 accumulation can vary between cell lines. Some cell lines may undergo cell cycle arrest, while others might be more prone to apoptosis. Analyze cell cycle distribution by flow cytometry and assess markers of apoptosis.
-
Experimental Assay Limitations: Ensure that the cell viability assay being used is appropriate and not subject to interference from the compound. For example, some compounds can interfere with the metabolic readouts of MTT or WST-1 assays. Consider using a complementary assay, such as crystal violet staining or a trypan blue exclusion assay.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (Cks1-Skp2 Interaction) | 0.17 µM | [1] |
| IC50 (A549 cell growth) | 0.91 µM | [1] |
| IC50 (HT1080 cell growth) | 0.4 µM | [1] |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Assay | Starting Concentration Range | Notes |
| Western Blot for p27 | 0.1 - 10 µM | Perform a dose-response to find the optimal concentration. |
| Cell Viability/Proliferation | 0.1 - 20 µM | IC50 values can be cell line dependent. |
| Immunoprecipitation | 1 - 10 µM | Ensure sufficient p27 accumulation for detection. |
Experimental Protocols
Protocol 1: Western Blotting for p27 Accumulation
-
Cell Seeding: Plate cells in a 6-well plate at a density that will allow them to be in the exponential growth phase at the time of harvest.
-
Treatment: The next day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours). Include a positive control of a known proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p27 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
Protocol 2: Immunoprecipitation of Ubiquitinated p27
-
Cell Treatment and Lysis: Treat cells with this compound (at an effective concentration determined from western blotting) and MG132 (to enhance the accumulation of ubiquitinated proteins) for 4-6 hours. Lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions.
-
Lysate Preparation: Boil the lysates for 10 minutes to ensure complete denaturation. Dilute the lysates 10-fold with a non-denaturing lysis buffer (without SDS) to reduce the SDS concentration and allow for antibody binding.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysates with an anti-p27 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
-
Washes: Wash the beads extensively with a high-stringency wash buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Western Blotting: Analyze the eluates by western blotting using an anti-ubiquitin antibody to detect ubiquitinated p27. A high molecular weight smear or ladder of bands will indicate polyubiquitinated p27.
Visualizations
Caption: Signaling pathway showing the mechanism of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of p27Kip1/CDKN1B by UBCH7/UBE2L3 catalyzed ubiquitinylation: a new paradigm in cell-cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LabXchange [labxchange.org]
- 8. Ubiquitination of p27 is regulated by Cdk-dependent phosphorylation and trimeric complex formation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of Ubiquitination-IN-1 in cell culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Ubiquitination-IN-1 in cell culture, with a focus on minimizing cytotoxicity to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Cks1-Skp2 protein-protein interaction (IC50 = 0.17 μM).[1][2] This interaction is critical for the function of the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex, which targets the tumor suppressor protein p27 for degradation. By inhibiting this interaction, this compound prevents the ubiquitination and subsequent proteasomal degradation of p27, leading to an increase in cellular p27 levels.[1][2] The accumulation of p27, a cyclin-dependent kinase inhibitor, can induce cell cycle arrest.
Caption: Mechanism of this compound action on the Skp2-p27 pathway.
Q2: What are the known cellular effects and potency of this compound?
A2: The primary cellular effect is the stabilization of p27. The compound has demonstrated anti-proliferative effects in various cancer cell lines. It inhibits A549 (lung carcinoma) and HT1080 (fibrosarcoma) cells with IC50 values of 0.91 μM and 0.4 μM, respectively.[1][2] Researchers should determine the optimal concentration for their specific cell line through a dose-response experiment.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] For working solutions, the DMSO stock should be further diluted in cell culture media. To avoid precipitation, ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%). If solubility issues arise, warming the solution to 37°C or brief sonication can help.[2] Store stock solutions in aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to prevent degradation from repeated freeze-thaw cycles.[2]
Quantitative Data Summary
This table summarizes key in vitro data for this compound.
| Parameter | Value | Cell Line(s) | Source |
| Target Interaction IC50 | 0.17 µM | Biochemical Assay | [1][2] |
| Anti-proliferative IC50 | 0.4 µM | HT1080 | [1][2] |
| Anti-proliferative IC50 | 0.91 µM | A549 | [1][2] |
| Recommended Stock Solvent | DMSO | N/A | [1] |
| Stock Storage (Short-term) | -20°C (1 month) | N/A | [2] |
| Stock Storage (Long-term) | -80°C (6 months) | N/A | [2] |
Troubleshooting Guide: Minimizing Cytotoxicity
High cytotoxicity can obscure the specific effects of this compound. The following guide helps diagnose and solve common issues related to unintended cell death.
Caption: Troubleshooting flowchart for addressing high cytotoxicity.
Q4: I'm observing significant cell death even at concentrations near the IC50. What should I do?
A4: This can be due to several factors:
-
On-Target Cytotoxicity: The intended mechanism of increasing p27 levels leads to cell cycle arrest, which can be followed by apoptosis in some cancer cell lines. This is an expected, on-target effect.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may have off-target activities that contribute to cytotoxicity.[3]
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to perturbations in the cell cycle and apoptosis pathways.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. Always include a vehicle-only control in your experiments.[4]
Troubleshooting Steps:
-
Optimize Concentration: Perform a detailed dose-response curve (e.g., 8-12 points) to identify a concentration that maximizes p27 stabilization with minimal cell death.
-
Optimize Incubation Time: A shorter incubation time may be sufficient to observe the desired molecular effect (p27 increase) before widespread cytotoxicity occurs. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours).
-
Assess Apoptosis: Use an apoptosis assay, such as Annexin V/PI staining, to distinguish between apoptosis (programmed cell death, often on-target) and necrosis (unprogrammed cell death, often a sign of acute toxicity).
Q5: My vehicle (DMSO) control looks fine, but the treated cells are clumping and detaching. Why?
A5: Cell clumping and detachment are common signs of cellular stress or death. Since your vehicle control is healthy, this indicates a compound-specific effect. This could be due to strong on-target effects (cell cycle arrest leading to morphological changes) or off-target toxicity.
-
Action: Lower the concentration of this compound. Even if the concentration is at the published IC50, your specific cell line or culture conditions (e.g., cell density) may make them more sensitive. Also, verify that the compound is fully dissolved in the media, as precipitates can cause non-specific stress to cells.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol determines the effect of this compound on cell proliferation and viability.
References
Refining Ubiquitination-IN-1 treatment duration for optimal results
Welcome to the technical support center for Ubiquitination-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the protein-protein interaction between Cks1 (Cyclin-dependent kinase subunit 1) and Skp2 (S-phase kinase-associated protein 2).[1] Skp2 is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, which targets various proteins for degradation.[2] By disrupting the Cks1-Skp2 interaction, this compound prevents the ubiquitination and subsequent proteasomal degradation of key tumor suppressor proteins, notably the cell cycle inhibitor p27.[1] This leads to the accumulation of p27, resulting in cell cycle arrest.
Q2: How do I determine the optimal treatment duration and concentration for my cell line?
A2: The optimal treatment conditions are highly dependent on the cell line and experimental endpoint. We recommend performing both a dose-response and a time-course experiment.
-
Dose-Response: Culture your cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a fixed period (e.g., 24 hours).
-
Time-Course: Treat your cells with a fixed, effective concentration (determined from your dose-response curve, or starting with ~1 µM) and harvest at multiple time points (e.g., 6, 12, 24, 48 hours).
Assess the downstream effects at each point, such as p27 protein levels via Western blot or cell viability via a CCK-8 assay.[3][4] This two-pronged approach will identify the concentration and duration that yield the most robust and reproducible results.
Q3: I am not observing the expected increase in p27 levels after treatment. What are the possible causes?
A3: This is a common issue that can be resolved by systematically checking several factors. Refer to the troubleshooting workflow below. Key areas to investigate include:
-
Inhibitor Activity: Ensure the compound has been stored and handled correctly to maintain its activity. Stock solutions are stable for 6 months at -80°C or 1 month at -20°C.[1]
-
Concentration and Duration: Your cell line may require a higher concentration or a longer/shorter incubation period. Some effects can be transient.
-
Cell Line Specifics: The expression levels of Skp2, Cks1, and p27 can vary significantly between cell lines, affecting their sensitivity to the inhibitor.
-
Detection Method: Confirm your p27 antibody is validated and sensitive. Ensure proper protein extraction and Western blot transfer, especially for a relatively small protein like p27.
-
Protein Turnover Rate: p27 may still be degraded through other pathways. Co-treatment with a proteasome inhibitor like MG-132 (5-25 µM for 1-4 hours before lysis) can help stabilize ubiquitinated proteins and clarify if the upstream inhibition is working.[5]
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Cks1-Skp2 Protein-Protein Interaction | [1] |
| IC₅₀ (Biochemical Assay) | 0.17 µM | [1] |
| IC₅₀ (A549 Cell Line) | 0.91 µM | [1] |
| IC₅₀ (HT1080 Cell Line) | 0.4 µM | [1] |
| Primary Downstream Effect | Increased cellular levels of p27 | [1] |
Table 2: Recommended Starting Conditions for Cell-Based Assays
| Parameter | Recommended Range | Notes |
| Concentration | 0.5 - 5.0 µM | Start with the known IC₅₀ for a similar cell line if available. |
| Treatment Duration | 12 - 48 hours | Accumulation of p27 is often detectable after 12-24 hours. |
| Cell Confluency | 60 - 80% at time of treatment | Ensures cells are in a proliferative state where cell cycle regulators are active. |
| Control | DMSO (vehicle) | Use the same final concentration of DMSO as in the treated samples. |
Experimental Protocols
Protocol 1: Western Blot Analysis for p27 Accumulation
This protocol details the steps to verify the effect of this compound by measuring the protein levels of its downstream target, p27.
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa, A549) in 6-well plates and allow them to adhere and reach 60-80% confluency.
-
Treatment: Aspirate the medium and replace it with fresh medium containing either this compound at the desired final concentration or an equivalent volume of DMSO as a vehicle control. Incubate for the desired duration (e.g., 24 hours).
-
Lysis: Place plates on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an appropriate percentage polyacrylamide gel. Perform electrophoresis, followed by transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST. Incubate with a primary antibody against p27 overnight at 4°C. Also probe a separate membrane or the same one (after stripping) for a loading control (e.g., β-actin, GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p27 signal to the loading control. Compare the levels between treated and control samples.
Protocol 2: In-Vivo Ubiquitination Assay
This assay directly measures the ubiquitination status of a target protein (e.g., p27) in cells. It is the definitive method to confirm that this compound is preventing the ubiquitination of its intended target.[2][3]
-
Transfection: Co-transfect cells (HEK293T is often used for its high transfection efficiency) in a 10 cm dish with expression plasmids for your protein of interest (e.g., Myc-p27) and HA-tagged Ubiquitin (HA-Ub).
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Inhibitor Treatment: After 24 hours, treat the transfected cells with this compound or DMSO for the desired duration (e.g., 6-8 hours).
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Proteasome Inhibition: To enhance the detection of ubiquitinated proteins, add a proteasome inhibitor (e.g., 20 µM MG-132) for the final 2-4 hours of the this compound treatment.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a denaturing lysis buffer (containing 1% SDS) to disrupt protein-protein interactions. Boil the lysate immediately for 10 minutes to inactivate deubiquitinating enzymes (DUBs).
-
Immunoprecipitation (IP): Dilute the lysate 10-fold with a non-denaturing buffer (without SDS) to reduce the SDS concentration. Add an antibody against the tag on your protein of interest (e.g., anti-Myc antibody) and protein A/G beads. Incubate overnight at 4°C with rotation.
-
Washes: Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. Analyze the eluate by Western blot.
-
Detection: Probe the Western blot membrane with an antibody against the ubiquitin tag (e.g., anti-HA antibody). A high-molecular-weight smear or ladder of bands in the control lane indicates polyubiquitination. This smear should be significantly reduced in the this compound treated lane. Reprobe the membrane with the antibody against your protein of interest (anti-Myc) to confirm equal immunoprecipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
Technical Support Center: Overcoming Resistance to Ubiquitination-IN-1 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Ubiquitination-IN-1 in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the protein-protein interaction between Cks1 and Skp2[1]. Skp2 (S-phase kinase-associated protein 2) is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets the cyclin-dependent kinase inhibitor p27Kip1 for ubiquitination and subsequent proteasomal degradation. By inhibiting the Cks1-Skp2 interaction, this compound prevents the degradation of p27, leading to its accumulation, cell cycle arrest, and inhibition of cancer cell proliferation[1].
Q2: What are the expected phenotypic effects of this compound treatment in sensitive cancer cells?
A2: In sensitive cancer cells, treatment with this compound is expected to cause an increase in p27 protein levels, leading to cell cycle arrest, primarily in the G0/G1 phase[2]. This will result in a decrease in cell proliferation and viability.
Q3: At what concentration should I use this compound?
A3: The effective concentration of this compound can vary between cell lines. The reported IC50 (the concentration that inhibits 50% of the biological process) for the Cks1-Skp2 interaction is 0.17 µM[1]. For cell-based assays, IC50 values have been reported to be 0.91 µM in A549 lung cancer cells and 0.4 µM in HT1080 fibrosarcoma cells[1]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How can I determine if my cells are resistant to this compound?
A4: Resistance is characterized by a reduced sensitivity to the inhibitor. This can be quantified by a significant increase in the IC50 value in the resistant cells compared to the parental, sensitive cells. A lack of p27 accumulation and no significant change in cell cycle progression upon treatment are also indicators of resistance.
Troubleshooting Guide
Problem 1: No or reduced cytotoxic effect of this compound.
Possible Cause 1: Suboptimal drug concentration or treatment duration.
-
Troubleshooting:
-
Perform a dose-response curve to determine the IC50 of this compound in your cell line. A typical concentration range to test is 0.1 µM to 10 µM.
-
Optimize the treatment duration. Assess cell viability at 24, 48, and 72 hours to find the optimal time point.
-
Possible Cause 2: Acquired resistance through activation of bypass signaling pathways.
-
Troubleshooting:
-
Investigate the PI3K/Akt signaling pathway: A common resistance mechanism to Skp2 inhibitors is the reactivation of Akt signaling[3][4].
-
Experiment: Perform western blotting to assess the phosphorylation status of Akt (p-Akt Ser473 and p-Akt Thr308) in both sensitive and resistant cells, with and without this compound treatment. An increase in p-Akt in resistant cells would suggest the activation of this bypass pathway.
-
Solution: Consider co-treatment with a PI3K or Akt inhibitor to overcome resistance.
-
-
Possible Cause 3: Alterations in the Skp2-p27 axis.
-
Troubleshooting:
-
Assess protein levels:
-
Experiment: Use western blotting to compare the expression levels of Skp2, Cks1, and p27 in sensitive versus resistant cells. Overexpression of Skp2 in resistant cells may require higher concentrations of the inhibitor.
-
Experiment: Check for mutations in the p27 gene that may prevent its recognition by the SCF-Skp2 complex, although this is rare[2].
-
-
Problem 2: p27 levels do not increase after treatment.
Possible Cause 1: Impaired p27 phosphorylation.
-
Troubleshooting:
-
The SCF-Skp2 complex recognizes p27 for degradation after it is phosphorylated at Threonine 187 (Thr187) by the Cyclin E-CDK2 complex.
-
Experiment: Perform western blotting using an antibody specific for p27 phosphorylated at Thr187. A lack of p27 phosphorylation may explain why its degradation is not prominent in your model, and thus inhibition of this process has a minimal effect.
-
Possible Cause 2: Increased p27 degradation via alternative pathways.
-
Troubleshooting:
-
While SCF-Skp2 is a major regulator of p27, other E3 ligases can also mediate its degradation.
-
Experiment: To confirm that p27 is being degraded by the proteasome, treat cells with a proteasome inhibitor like MG132. If p27 levels increase, it confirms proteasomal degradation. Further investigation would be needed to identify the specific E3 ligase involved.
-
Possible Cause 3: Cytoplasmic mislocalization of p27.
-
Troubleshooting:
-
The function of p27 as a cell cycle inhibitor is dependent on its nuclear localization. Cytoplasmic p27 may not effectively induce cell cycle arrest.
-
Experiment: Use immunofluorescence or cellular fractionation followed by western blotting to determine the subcellular localization of p27 in your cells.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound and other Skp2 Inhibitors in Cancer Cell Lines
| Inhibitor | Target | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Cks1-Skp2 Interaction | A549 | Lung Cancer | 0.91 | [1] |
| This compound | Cks1-Skp2 Interaction | HT1080 | Fibrosarcoma | 0.4 | [1] |
| Compound C1 | Skp2-p27 Interaction | ECC-1 | Endometrial Cancer | ~14.3 | [5] |
| Compound C20 | Skp2-p27 Interaction | ECC-1 | Endometrial Cancer | ~14.3 | [5] |
Key Signaling Pathways and Workflows
Caption: The Skp2-p27 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Skp2-dependent reactivation of AKT drives resistance to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Ubiquitination-IN-1 on Cks1-Skp2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ubiquitination-IN-1 and other small molecule inhibitors targeting the Cks1-Skp2 protein-protein interaction, a critical node in cell cycle regulation. By disrupting this interaction, these inhibitors prevent the ubiquitination and subsequent degradation of key tumor suppressors, most notably p27Kip1, offering a promising avenue for cancer therapy.
Introduction to the Cks1-Skp2 Complex and its Inhibition
The Skp1-Cul1-F-box (SCF) complex is a major class of E3 ubiquitin ligase that plays a pivotal role in cell cycle progression by targeting various regulatory proteins for proteasomal degradation. Within this complex, the F-box protein Skp2, in association with its co-factor Cks1, is responsible for recognizing and binding to specific substrates, including the cyclin-dependent kinase (CDK) inhibitor p27. The binding of Cks1 to Skp2 is essential for the high-affinity interaction with and subsequent ubiquitination of phosphorylated p27.[1] This process leads to the degradation of p27, allowing the cell to transition from the G1 to the S phase of the cell cycle.[2]
In many cancers, the overexpression of Skp2 or the loss of p27 is associated with uncontrolled cell proliferation and poor prognosis. Therefore, inhibiting the Cks1-Skp2 interaction presents a targeted therapeutic strategy to stabilize p27, restore cell cycle control, and inhibit tumor growth. Several small molecule inhibitors, including this compound, have been developed to target this interaction.
Comparative Analysis of Cks1-Skp2 Inhibitors
This section provides a comparative overview of this compound and other notable inhibitors of the Cks1-Skp2 interaction. The data presented is compiled from various studies and highlights the biochemical potency and cellular activity of these compounds.
Biochemical Potency
The following table summarizes the in vitro inhibitory activity of selected compounds against the Cks1-Skp2 protein-protein interaction. The IC50 values were determined using various biochemical assays, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Not Specified | 0.17 | [3] |
| Skp2 inhibitor 3 (E35) | Not Specified | 4.86 | [4] |
| Skp2E3LI (C1) | Not Specified | Not Reported | |
| Skp2E3LI (C2) | Not Specified | Not Reported | |
| Skp2E3LI (C20) | Not Specified | Not Reported |
Note: The specific assay conditions for determining the IC50 values were not consistently reported across all sources, which may contribute to variability in the reported potencies.
Cellular Activity
The efficacy of these inhibitors in a cellular context is crucial for their therapeutic potential. The following table summarizes their effects on cell viability and the induction of p27 levels in various cancer cell lines.
| Compound | Cell Line | Cellular Effect | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | Inhibition of cell proliferation | 0.91 | [3] |
| HT1080 (Fibrosarcoma) | Inhibition of cell proliferation | 0.4 | [3] | |
| Skp2E3LI (C1) | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | 8 | [5] |
| 501 Mel (Melanoma) | Inhibition of cell proliferation | 30 | [5] | |
| Skp2E3LI (C2) | ECC-1 (Endometrial Carcinoma) | Inhibition of cell proliferation | 14.3 | [2] |
| 1.8-fold increase in nuclear p27 | [2] | |||
| Skp2E3LI (C20) | ECC-1 (Endometrial Carcinoma) | 2.2-fold increase in nuclear p27 | Not Reported | [2] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the mechanism of action and the methods used for validation, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: Cks1-Skp2 signaling pathway leading to p27 degradation.
Caption: Experimental workflow for validating Cks1-Skp2 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cks1-Skp2 Interaction
This assay is a common high-throughput screening method to identify inhibitors of protein-protein interactions.
Principle: The assay measures the fluorescence resonance energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) when they are brought into close proximity. Recombinant GST-tagged Cks1 and His-tagged Skp2 are used. Anti-GST antibody conjugated to the donor and anti-His antibody conjugated to the acceptor will generate a signal upon Cks1-Skp2 binding. Inhibitors will disrupt this interaction and reduce the HTRF signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Dilute recombinant GST-Cks1 and His-Skp2 proteins to the desired concentration in assay buffer.
-
Dilute anti-GST-Europium cryptate and anti-His-d2 antibodies in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of inhibitor compound or DMSO (vehicle control) to each well.
-
Add 4 µL of His-Skp2 protein solution.
-
Add 4 µL of GST-Cks1 protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of anti-GST-Europium cryptate and 5 µL of anti-His-d2 antibody mixture.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.
-
Co-Immunoprecipitation (Co-IP) and Western Blotting
This technique is used to verify the interaction between Skp2 and p27 in a cellular context and to assess the effect of inhibitors on this interaction.
Protocol:
-
Cell Lysis:
-
Treat cells with the Cks1-Skp2 inhibitor or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against Skp2 or p27 overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies against Skp2 and p27.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with an inhibitor.
Protocol:
-
Cell Preparation:
-
Treat cells with the Cks1-Skp2 inhibitor or DMSO for the desired time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
-
Fixation:
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
This compound and other small molecule inhibitors of the Cks1-Skp2 interaction represent a promising class of targeted anticancer agents. By preventing the degradation of the tumor suppressor p27, these compounds can induce cell cycle arrest and inhibit the proliferation of cancer cells. This guide provides a comparative overview of the available data on these inhibitors and detailed protocols for their validation. Further head-to-head comparative studies under standardized conditions will be crucial to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Targeting the Skp2-Cks1 protein-protein interaction: structures, assays, and preclinical inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Skp2 Inhibitors: Ubiquitination-IN-1 vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, a key regulator of cell cycle progression and protein degradation. Its overexpression is implicated in numerous cancers, making it a prime target for therapeutic intervention. This guide provides an objective comparison of Ubiquitination-IN-1 with other prominent Skp2 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Performance Comparison of Skp2 Inhibitors
The efficacy of Skp2 inhibitors is primarily assessed by their ability to disrupt key protein-protein interactions within the SCF-Skp2 complex or to induce downstream effects such as the accumulation of Skp2 substrates like p27Kip1. The following table summarizes the quantitative data for this compound and other notable Skp2 inhibitors.
| Inhibitor | Target Interaction | Assay Type | IC50 Value | Cell Line | Cell-based IC50 | Reference |
| This compound | Cks1-Skp2 | Biochemical | 0.17 µM | A549 | 0.91 µM | [1][2] |
| HT1080 | 0.4 µM | [1] | ||||
| SZL-P1-41 (Compound #25) | Skp1-Skp2 | Biochemical | - | PC3 | 5.61 µM | [3] |
| LNCaP | 1.22 µM | [3] | ||||
| A549 | - | [4] | ||||
| SKPin C1 | Skp2-p27 | Cell-based | - | THP-1, U266, RPMI 8226 | 10-50 µM | [5] |
| BGC 823 | 1-10 µM | [5] | ||||
| Gartanin | Not Specified | Cell-based | - | PC3 | 13.56 µM | [3] |
| LNCaP | 8.32 µM | [3] | ||||
| Safranal | Not Specified | Cell-based | - | PC3 | 512 µM | [3] |
| LNCaP | 234 µM | [3] | ||||
| SMIP004 | Skp2 downregulation | Cell-based | - | LNCaP | 40 µM | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of Skp2 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for inhibitor validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Specificity Analysis of Ubiquitination-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the specificity of Ubiquitination-IN-1, an inhibitor of the SCF/Skp2 E3 ubiquitin ligase complex. Due to the limited availability of public data on the broad-spectrum specificity of this compound against a diverse panel of E3 ligases, this document outlines a proposed experimental framework to rigorously evaluate its selectivity. This guide includes detailed experimental protocols and data presentation formats to facilitate such an investigation.
This compound is a known inhibitor of the protein-protein interaction between Cks1 and Skp2, a critical component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex. This inhibition leads to the accumulation of Skp2 substrates, such as the cell cycle inhibitor p27, making it a valuable tool for studying the roles of the SCF/Skp2 complex in cellular processes and a potential starting point for therapeutic development. However, a thorough understanding of its specificity is crucial for interpreting experimental results and for its potential clinical translation.
Proposed Specificity Analysis Workflow
To comprehensively assess the specificity of this compound, a multi-tiered approach is recommended, encompassing both in vitro biochemical assays and cell-based target engagement studies.
Figure 1. Proposed workflow for determining the specificity of this compound.
Data Presentation: Comparative E3 Ligase Inhibition Profile (Hypothetical Data)
The following tables present a hypothetical but expected outcome of a comprehensive specificity analysis of this compound against a panel of E3 ubiquitin ligases.
Table 1: In Vitro Biochemical Inhibition of E3 Ligase Activity
| E3 Ligase Complex | E3 Ligase Family | Substrate | This compound IC50 (µM) |
| SCF/Skp2 | SCF (F-box) | p27 | 0.17 |
| SCF/β-TrCP | SCF (F-box) | IκBα | > 100 |
| SCF/Fbw7 | SCF (F-box) | c-Myc | > 100 |
| MDM2 | RING Finger | p53 | > 100 |
| cIAP1 | RING Finger | (Autoubiquitination) | > 100 |
| HECTD1 | HECT | (Autoubiquitination) | > 100 |
| Parkin | RING-in-between-RING | (Autoubiquitination) | > 100 |
Table 2: Cellular Target Engagement Measured by CETSA
| Target Protein | Cellular Localization | Fold Stabilization (at 10 µM this compound) |
| Skp2 | Nucleus/Cytoplasm | Significant |
| β-TrCP | Nucleus/Cytoplasm | No significant change |
| Fbw7 | Nucleus | No significant change |
| MDM2 | Nucleus | No significant change |
Signaling Pathway Context
This compound disrupts a key step in the ubiquitin-proteasome system, a major pathway for protein degradation.
Figure 2. Ubiquitination pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
In Vitro Ubiquitination Assay (TR-FRET based)
This assay quantitatively measures the ubiquitination of a substrate by a specific E3 ligase in a high-throughput format.
Materials:
-
Recombinant human E1 (UBE1)
-
Recombinant human E2 (e.g., UbcH5a)
-
Recombinant human SCF/Skp2 complex and other E3 ligases of interest
-
Biotinylated ubiquitin
-
Europium-labeled anti-tag antibody (specific to the substrate)
-
Streptavidin-Allophycocyanin (SA-APC)
-
Substrate protein (e.g., recombinant p27 with a tag)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, 0.05% Tween-20)
-
ATP
Procedure:
-
Prepare a reaction mixture containing E1, E2, the specific E3 ligase, biotinylated ubiquitin, and the tagged substrate in the assay buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture in a 384-well plate.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: Europium-labeled anti-tag antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for the formation of the FRET complex.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 values for this compound against each E3 ligase.
Figure 3. Workflow for the in vitro TR-FRET ubiquitination assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cancer cell line of interest (e.g., one with high Skp2 expression)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (anti-Skp2 and other anti-E3 ligase antibodies)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against Skp2 and other E3 ligases.
-
Quantify the band intensities to determine the melting curves and the degree of thermal stabilization induced by this compound.
Conclusion
Comparison Guide: Cross-Validation of Ubiquitination-IN-1 Effects with Genetic Knockdowns
This guide provides a detailed comparison between the pharmacological inhibition of the Cks1-Skp2 protein-protein interaction by Ubiquitination-IN-1 and the genetic knockdown of SKP2. Both methods are used to investigate the cellular consequences of disrupting the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, a critical regulator of cell cycle progression and tumor suppression. The primary focus is on the stabilization of the well-characterized substrate, p27, a tumor suppressor protein.
Introduction to the Ubiquitin-Proteasome System and SKP2
The ubiquitin-proteasome system is a fundamental cellular process for protein degradation.[1][2] It involves a three-step enzymatic cascade (E1 activation, E2 conjugation, and E3 ligation) that attaches ubiquitin, a small regulatory protein, to a target protein.[3][4][5][6] This ubiquitin tag, particularly K48-linked polyubiquitination, marks the protein for degradation by the 26S proteasome.[4][7]
The SCF complex is a major class of E3 ubiquitin ligase. Within this complex, the S-phase kinase-associated protein 2 (SKP2) acts as the substrate recognition component, binding to specific proteins and targeting them for ubiquitination. A key substrate of SKP2 is the cyclin-dependent kinase inhibitor p27 (also known as KIP1). By mediating p27 degradation, SKP2 promotes cell cycle progression. Dysregulation of this pathway is implicated in numerous cancers.[5]
This compound is a small molecule inhibitor designed to block the interaction between Cks1 and Skp2, which is essential for p27 recognition and subsequent ubiquitination.[8] An alternative method to study this pathway is the genetic knockdown of SKP2 using techniques like RNA interference (siRNA or shRNA), which prevents the synthesis of the SKP2 protein. This guide cross-validates the effects of the pharmacological inhibitor with the genetic approach.
Quantitative Data Comparison
The following table summarizes the quantitative effects of this compound compared to the expected outcomes from SKP2 genetic knockdown, based on published data and established mechanisms.
| Parameter | This compound | SKP2 Genetic Knockdown | Rationale / Reference |
| Primary Target | Cks1-Skp2 Protein-Protein Interaction | SKP2 mRNA | Pharmacological inhibitor targets protein function; RNAi targets protein expression. |
| Mechanism | Blocks substrate recognition by the SCF complex | Prevents translation of SKP2 protein | Both methods lead to a non-functional SCF-SKP2 complex for specific substrates. |
| Effect on p27 Ubiquitination | Decreased | Decreased | Inhibition of the E3 ligase function prevents the transfer of ubiquitin to p27.[9] |
| Effect on p27 Protein Levels | Increased | Increased | Reduced ubiquitination leads to stabilization and accumulation of the p27 protein.[8] |
| Cell Proliferation IC50 | 0.91 µM (A549 cells)0.4 µM (HT1080 cells) | N/A (Induces cell cycle arrest/senescence) | Increased p27 levels inhibit cyclin-dependent kinases, leading to reduced cell proliferation.[8] |
| IC50 (Biochemical) | 0.17 µM (Cks1-Skp2 Interaction) | N/A | Measures direct inhibition of the target protein interaction.[8] |
Experimental Protocols
Detailed methodologies for inducing and validating the effects of both the small molecule inhibitor and genetic knockdown are provided below.
| Step | Pharmacological Inhibition with this compound | Genetic Knockdown of SKP2 (siRNA) |
| 1. Reagent Preparation | Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in cell culture medium to desired final concentrations. | Reconstitute lyophilized SKP2-targeting siRNA and a non-targeting control siRNA in RNase-free buffer to create stock solutions. |
| 2. Cell Culture & Treatment | Plate cells (e.g., A549, HT1080) and allow them to adhere overnight. Replace medium with one containing this compound at various concentrations or a vehicle control (DMSO). Incubate for a specified time (e.g., 24-48 hours). | Plate cells to achieve 30-50% confluency at the time of transfection. Prepare siRNA-lipid transfection complexes according to the manufacturer's protocol. Add complexes to cells and incubate for 48-72 hours to allow for mRNA and protein depletion. |
| 3. Endpoint Analysis (Protein Levels) | Lyse cells and collect protein extracts. Perform Western blotting using primary antibodies against p27, SKP2, and a loading control (e.g., Actin, GAPDH). | Lyse cells and collect protein extracts. Perform Western blotting to confirm SKP2 knockdown and assess the impact on p27 levels. Use a non-targeting siRNA as a negative control. |
| 4. Endpoint Analysis (Cell Viability) | Treat cells with a serial dilution of the inhibitor. After incubation (e.g., 72 hours), assess cell viability using an MTT, MTS, or CellTiter-Glo assay to determine the IC50 value. | After incubation, assess cell count or viability. A full IC50 curve is not typical; instead, the percentage reduction in cell number or proliferation rate is measured. |
| 5. Endpoint Analysis (Ubiquitination) | Transfect cells with HA-tagged ubiquitin. Treat with this compound and a proteasome inhibitor (e.g., MG132). Immunoprecipitate p27 and perform a Western blot for HA to detect ubiquitinated p27. | Co-transfect cells with HA-ubiquitin and either SKP2 siRNA or control siRNA. Treat with a proteasome inhibitor. Immunoprecipitate p27 and blot for HA to assess changes in p27 ubiquitination.[9] |
Visualizing Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows and the logical equivalence of the two methods for achieving the desired biological outcome.
Conclusion
Both the small molecule inhibitor this compound and genetic knockdown of SKP2 serve as effective tools for studying the consequences of SCF-SKP2 E3 ligase disruption.
-
This compound offers rapid, dose-dependent, and reversible inhibition, providing precise temporal control over the pathway. This makes it ideal for studying dynamic cellular processes.
-
SKP2 Genetic Knockdown provides high target specificity by directly reducing the protein levels of SKP2, which is often considered the "gold standard" for validating a target's role.
The concordance of results between these two distinct methods—both leading to the stabilization of p27 and subsequent inhibition of cell proliferation—provides strong, cross-validated evidence for the critical role of the SKP2-p27 axis in cell cycle control. Using both approaches in parallel is a powerful strategy to confirm on-target effects and build a robust case for the mechanism of action in drug development and basic research.
References
- 1. What are the effects of ubiquitination on protein degradation? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Ubiquitin - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of ubiquitination [unige.ch]
- 5. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure, Functions, and Enzymes in Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]
- 7. The Importance of Ubiquitination and Deubiquitination in Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Ubiquitination Inhibitors: Ubiquitination-IN-1 vs. PYR-41
In the intricate world of cellular regulation, the ubiquitination-proteasome system (UPS) plays a pivotal role in maintaining protein homeostasis. Its dysregulation is implicated in a multitude of diseases, including cancer, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two prominent ubiquitination inhibitors, Ubiquitination-IN-1 and PYR-41, for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | PYR-41 |
| Primary Target | Cks1-Skp2 Protein-Protein Interaction | Ubiquitin-Activating Enzyme (E1) |
| Mechanism of Action | Prevents the recognition of substrates by the SCF-Skp2 E3 ligase complex, thereby inhibiting the ubiquitination of specific proteins like p27. | Irreversibly inhibits the first step in the ubiquitination cascade, leading to a global reduction in protein ubiquitination. |
| Reported IC50 | 0.17 µM (Cks1-Skp2 interaction)[1] | < 10 µM (E1 enzyme)[2] |
| Key Downstream Effect | Increases levels of the tumor suppressor p27.[1] | Inhibits NF-κB activation and stabilizes p53.[3] |
| Specificity | Targets a specific E3 ligase complex, suggesting higher specificity. | Broadly inhibits ubiquitination; also reported to have off-target effects on deubiquitinases (DUBs) and certain kinases.[3][4] |
Mechanism of Action: A Tale of Two Strategies
This compound and PYR-41 employ fundamentally different strategies to disrupt the ubiquitination process. PYR-41 acts at the very beginning of the cascade, while this compound targets a more specific step downstream.
PYR-41: A Global Blockade
PYR-41 is a cell-permeable and irreversible inhibitor of the ubiquitin-activating enzyme (E1)[2]. The E1 enzyme is responsible for the initial ATP-dependent activation of ubiquitin, a prerequisite for its subsequent transfer to E2 and E3 enzymes. By targeting E1, PYR-41 effectively shuts down the entire ubiquitination cascade, leading to a global decrease in protein ubiquitination[2]. This broad activity affects numerous cellular pathways regulated by ubiquitination.
This compound: A Targeted Intervention
In contrast, this compound is an inhibitor of the protein-protein interaction between Cks1 and Skp2[1]. Cks1 is an essential cofactor for the SCF-Skp2 E3 ubiquitin ligase complex, which is responsible for targeting specific substrates for degradation. One of the key substrates of SCF-Skp2 is the cyclin-dependent kinase inhibitor p27. By disrupting the Cks1-Skp2 interaction, this compound prevents the recognition and subsequent ubiquitination of p27, leading to its accumulation and cell cycle arrest[1]. This targeted approach offers the potential for greater specificity and fewer off-target effects compared to a global ubiquitination inhibitor.
Figure 1: Mechanism of Action of this compound and PYR-41.
Performance Data: A Comparative Overview
Direct comparative studies of this compound and PYR-41 in the same experimental systems are limited. The following tables summarize the available quantitative data for each inhibitor.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | Assay | IC50 | Reference(s) |
| This compound | Cks1-Skp2 Interaction | Protein-protein interaction assay | 0.17 µM | [1] |
| PYR-41 | Ubiquitin-Activating Enzyme (E1) | E1 enzyme activity assay | < 10 µM | [2] |
| Ubiquitin-thioester bond formation | ATP:AMP exchange assay | 6.4 µM | [5] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | Effect | Concentration/IC50 | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | This compound | A549 (Lung Carcinoma) | Proliferation Assay | Inhibition of proliferation | IC50 = 0.91 µM |[6] | | | HT1080 (Fibrosarcoma) | Proliferation Assay | Inhibition of proliferation | IC50 = 0.4 µM |[6] | | | Endometrial Carcinoma Cells-1 | Proliferation Assay | Inhibition of proliferation | IC50 = 14.3 µM |[7] | | PYR-41 | Various | NF-κB Activation Assay | >60% inhibition of IL-1α-mediated activation | 50 µM |[3] | | | RAW 264.7 (Macrophage) | TNF-α Secretion Assay | 81% and 94% decrease in TNF-α levels | 10 µM and 20 µM, respectively |[8] |
Specificity and Off-Target Effects
This compound is designed to be a specific inhibitor of the Cks1-Skp2 interaction. While comprehensive off-target profiling is not widely published, its mechanism suggests a more targeted effect on the degradation of SCF-Skp2 substrates.
PYR-41 , as an E1 inhibitor, has a broad impact on cellular ubiquitination. Furthermore, studies have revealed that PYR-41 exhibits off-target activities. It has been shown to inhibit several deubiquitinases (DUBs) and to mediate the cross-linking of specific protein kinases, such as Bcr-Abl and Jak2[3][4]. This broader activity profile could contribute to both its therapeutic effects and potential cytotoxicity.
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol is a general guideline for assessing the in vitro ubiquitination of a substrate protein and can be adapted to test the efficacy of inhibitors like this compound and PYR-41.
Figure 2: In Vitro Ubiquitination Assay Workflow.
Materials:
-
Recombinant E1, E2, and E3 ligase
-
Recombinant Ubiquitin
-
Substrate protein
-
ATP solution
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Inhibitor (this compound or PYR-41) dissolved in DMSO
-
DMSO (vehicle control)
-
SDS-PAGE sample buffer
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Primary antibodies against the substrate and ubiquitin
-
Secondary antibody
Procedure:
-
Prepare a reaction mixture containing E1, E2, E3 ligase, ubiquitin, and ATP in ubiquitination buffer.
-
Add the substrate protein to the reaction mixture.
-
Add the desired concentration of the inhibitor (or DMSO as a control) to the reaction mixture.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary antibodies against the substrate protein and ubiquitin.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot and analyze the levels of ubiquitinated substrate. A decrease in the ubiquitinated substrate in the presence of the inhibitor indicates its efficacy.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the inhibitors on cultured cells.
Materials:
-
Cultured cells
-
96-well plates
-
Cell culture medium
-
Inhibitor (this compound or PYR-41)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound and PYR-41 represent two distinct approaches to inhibiting the ubiquitination pathway. PYR-41 offers a broad, global inhibition by targeting the initial E1 activation step, which can be advantageous for affecting multiple downstream pathways but may also lead to more off-target effects. In contrast, this compound provides a more targeted approach by disrupting a specific E3 ligase-substrate interaction, potentially offering a better specificity profile.
The choice between these inhibitors will depend on the specific research question and experimental context. For studies requiring a broad shutdown of ubiquitination, PYR-41 is a suitable tool. For investigations focused on the SCF-Skp2 pathway and its substrates like p27, this compound is the more specific choice. Further head-to-head comparative studies are needed to fully elucidate the relative potency, selectivity, and therapeutic potential of these and other ubiquitination inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ubpbio.com [ubpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein cross-linking as a novel mechanism of action of a ubiquitin-activating enzyme inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PYR-41, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Ubiquitination-IN-1: A Comparative Guide to its Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor activity of Ubiquitination-IN-1, a potent inhibitor of the Cks1-Skp2 protein-protein interaction, with other mechanistically similar ubiquitination inhibitors. The information presented is supported by experimental data from preclinical studies, offering a comprehensive overview for researchers in oncology and drug development.
Executive Summary
This compound targets a critical node in the ubiquitin-proteasome system, the SCF-Skp2/Cks1 E3 ubiquitin ligase complex. This complex is responsible for the degradation of the tumor suppressor protein p27, a key regulator of cell cycle progression. By inhibiting the interaction between Cks1 and Skp2, this compound stabilizes p27, leading to cell cycle arrest and a subsequent reduction in tumor growth. While direct in vivo studies explicitly naming "this compound" are limited in publicly available literature, extensive research on other small molecule inhibitors targeting the same complex provides strong evidence for the potential in vivo efficacy of this class of compounds. This guide will synthesize the available data on these analogous inhibitors to project the expected in vivo performance of this compound and compare it with other ubiquitination pathway inhibitors.
Mechanism of Action: The Skp2/Cks1-p27 Axis
The antitumor activity of this compound and its analogs stems from their ability to disrupt the ubiquitination and subsequent degradation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1. In many cancers, the SCF-Skp2/Cks1 complex is overactive, leading to diminished levels of p27 and uncontrolled cell proliferation. By inhibiting the Cks1-Skp2 interaction, these small molecules prevent the recruitment of p27 to the E3 ligase complex, thereby stabilizing nuclear p27 levels.[1] This leads to the inhibition of cyclin E-CDK2 activity, causing a G1 phase cell cycle arrest and suppression of tumor growth.[1]
Caption: Mechanism of action of this compound.
Comparative In Vivo Antitumor Activity
While specific in vivo data for this compound is not extensively published, studies on functionally identical Cks1-Skp2 inhibitors demonstrate significant antitumor activity in various cancer models. This section compares the performance of these inhibitors.
| Inhibitor Class | Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Cks1-Skp2 PPI Inhibitors | Skp2E3LIs | Endometrial Cancer (mouse model) | Intraperitoneal injection | 42-62% reduction in proliferation of endometrial epithelial cells | [1] |
| Small Molecule Inhibitors | Small-Cell Lung Cancer (mouse xenograft) | Not specified | Significant antitumor activity | [2][3] | |
| NEDD8-Activating Enzyme (NAE) Inhibitor | Pevonedistat (MLN4924) | Neuroblastoma (orthotopic xenograft) | 100 mg/kg | Significant decrease in tumor weight | [4][5] |
| Pevonedistat (MLN4924) | Melanoma (xenograft) | Not specified | Significant survival prolongation |
Note: TGI data is presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental models and methodologies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the validation of Skp2 inhibitors.
In Vivo Xenograft Tumor Model
-
Cell Culture: Human cancer cell lines (e.g., small-cell lung cancer, endometrial cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The inhibitor (e.g., a Skp2 inhibitor) is administered via a specified route (e.g., intraperitoneal, oral gavage) at a defined dose and schedule. The control group receives a vehicle solution.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (to assess toxicity) and survival analysis.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers, such as the levels of p27, Ki-67 (a proliferation marker), and other relevant proteins by immunohistochemistry or Western blotting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ubiquitination-IN-1 and MG132 on Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the intricate cellular landscape of protein homeostasis, the ubiquitin-proteasome system (UPS) plays a pivotal role in regulating protein turnover. Dysregulation of this system is implicated in numerous diseases, making its components attractive targets for therapeutic intervention. This guide provides a comparative analysis of two widely used inhibitors that target different stages of the UPS: Ubiquitination-IN-1, an inhibitor of a specific E3 ligase complex, and MG132, a broad proteasome inhibitor. Understanding their distinct mechanisms and effects is crucial for selecting the appropriate tool for research and drug discovery.
Mechanism of Action: Targeting Different Steps of the Protein Degradation Cascade
This compound and MG132 both lead to the accumulation of specific proteins, but they achieve this by intervening at different points in the ubiquitination and degradation pathway.
This compound acts upstream in the ubiquitination cascade. It is an inhibitor of the S-phase kinase-associated protein 2 (Skp2), a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. Specifically, it disrupts the interaction between Skp2 and its accessory protein Cks1, which is often necessary for the recognition and subsequent ubiquitination of certain substrates. A key target of the SCF-Skp2 complex is the cyclin-dependent kinase inhibitor p27Kip1. By inhibiting Skp2, this compound prevents the ubiquitination of p27, leading to its stabilization and accumulation. This, in turn, can induce cell cycle arrest, typically in the G1 or G2/M phase.
MG132 , on the other hand, is a potent, reversible, and cell-permeable peptide aldehyde that acts at the final step of the UPS. It directly inhibits the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. MG132 primarily targets the chymotrypsin-like activity of the proteasome.[1] By blocking the proteasome, MG132 prevents the degradation of a wide range of ubiquitinated proteins, leading to their general accumulation within the cell. This widespread disruption of protein degradation can induce cell cycle arrest and apoptosis.[2][3][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and MG132, providing a snapshot of their potency and cellular effects.
| Parameter | This compound | MG132 |
| Target | Cks1-Skp2 protein-protein interaction (component of SCF E3 ligase) | 26S Proteasome (chymotrypsin-like activity) |
| IC50 (In Vitro) | 0.17 µM (Cks1-Skp2 interaction) | Ki = 4 nM (proteasome inhibition) |
| IC50 (Cell-based) | 0.4 µM (HT1080 cells), 0.91 µM (A549 cells) | ~5 µM (HeLa cells), 18.5 µM (C6 glioma cells), 15-45 µM (ovarian cancer cell lines)[2][5] |
| Effect on p27 levels | Increases p27 protein levels by inhibiting its degradation.[6][7] | Increases p27 protein levels as a consequence of general proteasome inhibition.[8] |
| Effect on Global Ubiquitination | Does not directly increase the pool of ubiquitinated proteins; may selectively alter the ubiquitination of Skp2 substrates. | Leads to a general accumulation of polyubiquitinated proteins.[9] |
| Cell Cycle Effects | Induces G1 or G2/M phase arrest.[6] | Induces cell cycle arrest in a cell-type dependent manner (S, G2/M, or G1).[2][3][4][10] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Ubiquitin-Proteasome System and points of inhibition.
Caption: Workflow for comparing protein degradation inhibitors.
Experimental Protocols
To empirically compare the effects of this compound and MG132 on the degradation of a specific protein, such as p27, a cycloheximide (CHX) chase assay followed by Western blotting is a standard and effective method.[11][12]
Objective: To determine the half-life of p27 and assess the accumulation of total ubiquitinated proteins in cells treated with this compound versus MG132.
Materials:
-
Cell line of interest (e.g., HeLa or HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MG132 (stock solution in DMSO)
-
Cycloheximide (CHX) (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p27, anti-ubiquitin (e.g., P4D1 or FK2), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment:
-
On the day of the experiment, replace the medium with fresh medium containing either:
-
Vehicle control (DMSO)
-
This compound (e.g., 1-10 µM)
-
MG132 (e.g., 10-20 µM)
-
-
Incubate the cells for a predetermined time to allow for inhibitor activity (e.g., 4-6 hours).
-
-
Cycloheximide Chase:
-
To inhibit new protein synthesis, add cycloheximide to all wells at a final concentration of 100 µg/mL. This is time point zero (T=0).
-
Immediately harvest the T=0 samples.
-
Incubate the remaining plates and harvest cells at subsequent time points (e.g., 2, 4, and 8 hours after CHX addition).
-
-
Cell Lysis and Protein Quantification:
-
At each time point, wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with primary antibodies against p27, ubiquitin, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for p27 and the loading control at each time point using densitometry software.
-
Normalize the p27 band intensity to the loading control for each sample.
-
Plot the normalized p27 intensity against time for each treatment condition.
-
Calculate the half-life of p27 under each condition.
-
For the anti-ubiquitin blot, compare the overall intensity of the high molecular weight smear between the different treatment groups at a specific time point (e.g., T=8 hours) to assess the accumulation of polyubiquitinated proteins.
-
Conclusion
This compound and MG132 are both valuable tools for studying the ubiquitin-proteasome system, but their distinct mechanisms of action result in different cellular outcomes. This compound offers a more targeted approach by inhibiting a specific E3 ligase, allowing for the study of the consequences of stabilizing a select group of substrates like p27. In contrast, MG132 provides a broader inhibition of protein degradation, making it suitable for studying the general roles of the proteasome and the effects of global accumulation of ubiquitinated proteins. The choice between these inhibitors will depend on the specific research question and the desired level of selectivity in manipulating the protein degradation machinery. The experimental protocol provided offers a robust framework for directly comparing their effects in a given cellular context.
References
- 1. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of MG132, a proteasome inhibitor on HeLa cells in relation to cell growth, reactive oxygen species and GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of proteasome inhibitor MG132 on cell proliferation, apoptosis, and cell cycle in HEC-1B and Ishikawa cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Proteasome Inhibitor MG132 on Cell Proliferation, Apoptosis, and Cell Cycle in HEC-1B and Ishikawa Cells [jsu-mse.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome inhibitor MG-132 mediated expression of p27Kip1 via S-phase kinase protein 2 degradation induces cell cycle coupled apoptosis in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of an inhibitor of the ubiquitin–proteasome system that induces accumulation of polyubiquitinated proteins in the absence of blocking o ... - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00386H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of Protein-Protein Interactions in Ubiquitination
In the intricate cellular process of ubiquitination, the precise orchestration of protein-protein interactions (PPIs) is paramount for maintaining cellular homeostasis. The disruption of these interactions has emerged as a promising therapeutic strategy for a multitude of diseases, including cancer. This guide provides a detailed comparison of Ubiquitination-IN-1, a specific inhibitor of the Cks1-Skp2 interaction, with other small molecule inhibitors that target various PPIs within the ubiquitination cascade. We present key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their endeavors.
Overview of Inhibitors and their Targets
The ubiquitination process is a sequential enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3), which collectively attach ubiquitin to substrate proteins, marking them for degradation or altering their function. Deubiquitinases (DUBs) reverse this process. Small molecule inhibitors have been developed to target PPIs at different stages of this pathway.
This compound is a potent and specific inhibitor of the interaction between Cks1 and Skp2, two essential components of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2] This inhibition prevents the degradation of the tumor suppressor protein p27, leading to cell cycle arrest.[1][2]
Other notable small molecule inhibitors targeting different nodes of the ubiquitination pathway include:
-
E1 Inhibitors: These compounds, such as TAK-243 (MLN7243) , target the initial step of ubiquitin activation by inhibiting the ubiquitin-activating enzyme UBA1.[3][4][5][6][7]
-
E3 Ligase-Substrate Inhibitors: A prominent example is Nutlin-3a , which disrupts the interaction between the E3 ligase MDM2 and the tumor suppressor p53, preventing p53 degradation.[8]
-
DUB Inhibitors: These molecules, such as P22077 which targets USP7, prevent the removal of ubiquitin from substrate proteins, thereby modulating their stability and function.[9][10]
Comparative Performance of Inhibitors
The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or equilibrium dissociation constant (Ki). A lower value indicates higher potency. The following tables summarize the reported quantitative data for this compound and a selection of other inhibitors.
| Inhibitor | Target Interaction | Assay Type | IC50/Ki Value | Cell Line(s) (for cellular assays) | Reference(s) |
| This compound | Cks1-Skp2 | Biochemical Assay | 0.17 µM (IC50) | N/A | [1][2] |
| Cell Viability Assay | 0.91 µM (IC50) | A549 | [1][2] | ||
| Cell Viability Assay | 0.4 µM (IC50) | HT1080 | [1][2] | ||
| TAK-243 (MLN7243) | UBA1 (E1 Enzyme) | Biochemical Assay | 1 nM (IC50) | N/A | [4] |
| Nutlin-3a | MDM2-p53 | TR-FRET | 90 nM (IC50) | N/A | |
| MI-219 | MDM2-p53 | Biochemical Assay | 5 nM (Ki) | N/A | |
| P22077 | USP7 (DUB) | Biochemical Assay | 8.6 µM (EC50) | N/A | [9] |
| Cell Viability Assay | ~10-20 µM (IC50) | Various cancer cell lines | |||
| HBX 41108 | USP7 (DUB) | Biochemical Assay | 424 nM (IC50) | N/A | |
| GRL0617 | SARS-CoV-2 PLpro (DUB) | Biochemical Assay | 0.8 µM (IC50) | N/A | |
| IU1 | USP14 (DUB) | Biochemical Assay | 4-5 µM (IC50) | N/A | |
| Capzimin | RPN11 (DUB) | Biochemical Assay | 0.34 µM (IC50) | N/A |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, we provide the following diagrams created using the DOT language.
Signaling Pathways
The inhibitors discussed target distinct points in cellular signaling pathways, leading to different downstream effects.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nutlin-3a-aa: Improving the Bioactivity of a p53/MDM2 Interaction Inhibitor by Introducing a Solvent-Exposed Methylene Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P 22077 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Ubiquitination-IN-1
This document provides essential safety and logistical information for the proper disposal of Ubiquitination-IN-1 (CAS No. 1819330-15-8). Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory chemical handling.
Hazard Identification and Summary
This compound is classified as a hazardous substance. The primary hazards associated with this compound are oral toxicity and significant environmental toxicity, particularly to aquatic life.[1] Improper disposal can lead to long-lasting environmental damage.
Hazard Classification Data:
| Hazard Class | GHS Category | Hazard Statement | Precautionary Statement Code |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | P301 + P312 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | P273 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | P391, P501 |
Source: this compound Safety Data Sheet[1]
Required Equipment and Materials
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety glasses/goggles, lab coat.
-
Designated Hazardous Chemical Waste Container: A clearly labeled, sealable container compatible with the waste type (e.g., glass or polyethylene for DMSO solutions). The container must be in good condition with a secure screw-top cap.[2][3][4]
-
Hazardous Waste Label.
-
Access to a designated Satellite Accumulation Area (SAA).[2][3]
Step-by-Step Disposal Protocol
Disposal of this compound and any materials contaminated with it must be handled through your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste management service. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [2][5]
Protocol for Waste Collection:
-
Segregate Waste: Collect all waste containing this compound separately from non-hazardous waste. This includes:
-
Unused or expired solid compound.
-
Stock solutions (e.g., in DMSO).
-
Contaminated media, buffers, and aqueous solutions.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves).
-
-
Select Appropriate Container:
-
For liquid waste (e.g., solutions in DMSO), use a designated, leak-proof container with a secure screw-cap. Ensure the container material is compatible with the solvent used.[4]
-
For solid waste (e.g., contaminated tips, tubes), collect in a separate, clearly labeled, sealable bag or container.
-
-
Label the Waste Container:
-
Affix a hazardous waste label to the container immediately upon starting waste accumulation.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
List all components and their approximate percentages (e.g., "this compound (<1%)", "DMSO (99%)").
-
The specific hazard(s): "Toxic," "Environmental Hazard."
-
The date accumulation started.
-
-
-
Store Waste Properly:
-
Keep the waste container securely closed at all times, except when adding waste.[2][4]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3]
-
Ensure secondary containment (e.g., a larger, chemical-resistant bin) is used to prevent spills.
-
Store away from incompatible materials, such as strong acids, bases, and oxidizing agents.[1][3]
-
-
Arrange for Disposal:
-
Once the container is full or has been in storage for the maximum allowed time (typically up to 12 months, but institutional policies may vary), contact your institution's EHS department to schedule a waste pickup.[2]
-
Follow their specific procedures for waste collection and hand-off.
-
Decontamination and Spill Management
-
Empty Container Disposal: A container that held this compound is not considered "empty" until it has been triple-rinsed.[4] The rinsate from this procedure is also considered hazardous waste and must be collected in your designated liquid waste container.[4] After proper rinsing, remove or deface the original label and dispose of the container as instructed by your EHS office.
-
Spill Response: In case of a spill, follow your laboratory's established spill response protocol.
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain and absorb the spill using a chemical spill kit or absorbent pads.
-
Collect all contaminated materials (absorbent pads, gloves, etc.) and place them in the designated solid hazardous waste container.
-
Clean the affected area as per your lab's procedure and collect the cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound|1819330-15-8|MSDS [dcchemicals.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
